Trisulfo-Cy5.5-Alkyne
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(1E,3E,5E)-5-(3-ethyl-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene)penta-1,3-dienyl]-1,1-dimethyl-3-[6-oxo-6-(prop-2-ynylamino)hexyl]-8-sulfobenzo[e]indol-3-ium-6-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H47N3O13S4/c1-7-22-45-40(48)17-13-10-14-23-47-35-21-19-31-33(25-29(62(52,53)54)27-37(31)64(58,59)60)42(35)44(5,6)39(47)16-12-9-11-15-38-43(3,4)41-32-24-28(61(49,50)51)26-36(63(55,56)57)30(32)18-20-34(41)46(38)8-2/h1,9,11-12,15-16,18-21,24-27H,8,10,13-14,17,22-23H2,2-6H3,(H4-,45,48,49,50,51,52,53,54,55,56,57,58,59,60) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORXCITITVUDFJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C(C1=CC=CC=CC4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)[O-])CCCCCC(=O)NCC#C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=C(C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C(/C1=C\C=C\C=C\C4=[N+](C5=C(C4(C)C)C6=C(C=C5)C(=CC(=C6)S(=O)(=O)O)S(=O)(=O)[O-])CCCCCC(=O)NCC#C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H47N3O13S4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
954.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Trisulfo-Cy5.5-Alkyne: Properties and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Trisulfo-Cy5.5-Alkyne, a near-infrared (NIR) fluorescent dye widely utilized in biological research and drug development. This document details its spectral properties, chemical characteristics, and its primary application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." Detailed experimental protocols for labeling biomolecules are provided, along with a visualization of a relevant experimental workflow.
Core Properties of this compound
This compound is a water-soluble cyanine (B1664457) dye functionalized with an alkyne group. The three sulfonate groups (-SO₃⁻) confer excellent water solubility, minimizing aggregation and non-specific binding in aqueous biological environments. Its fluorescence in the near-infrared spectrum is advantageous for in vitro and in vivo imaging, as it reduces autofluorescence from biological samples.
Spectral and Physicochemical Data
The following tables summarize the key quantitative data for this compound, compiled from various commercial suppliers.
| Spectral Properties | Value | References |
| Excitation Maximum (λex) | ~678 nm | [1][2] |
| Emission Maximum (λem) | ~694 nm | [1][2] |
| Molar Extinction Coefficient | ~190,000 cm⁻¹M⁻¹ | [1] |
| Physicochemical Properties | Value | References |
| Molecular Weight | ~954.1 g/mol | [1] |
| Molecular Formula | C₄₄H₄₇N₃O₁₃S₄ | [1] |
| Solubility | Water, DMSO, DMF | [1] |
| Storage Conditions | -20°C, desiccated, protected from light | [1] |
Principles of Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This compound is primarily employed as a fluorescent reporter molecule in click chemistry. This bioorthogonal reaction enables the covalent ligation of the alkyne-functionalized dye to a biomolecule of interest that has been modified to contain an azide (B81097) group. The reaction is highly specific and efficient, proceeding under mild, biocompatible conditions.
The CuAAC reaction involves the formation of a stable triazole linkage between the terminal alkyne of this compound and an azide-modified biomolecule. The reaction is catalyzed by copper(I), which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often included to enhance reaction efficiency and protect the biomolecule from damage by reactive oxygen species.[3][4]
Experimental Protocols
The following are generalized protocols for the labeling of azide-modified proteins and oligonucleotides with this compound using CuAAC. These should serve as a starting point for optimization for specific applications.
Labeling of Azide-Modified Proteins in Cell Lysate
This protocol is adapted from general procedures for labeling proteins in complex mixtures.[1][3][5]
Materials:
-
Azide-modified protein lysate (1-5 mg/mL in a suitable buffer without primary amines, e.g., PBS)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate (B8700270)
-
Phosphate-Buffered Saline (PBS)
-
Microcentrifuge tubes
Stock Solutions:
-
This compound: 10 mM in DMSO.
-
THPTA: 100 mM in water.
-
CuSO₄: 20 mM in water.
-
Sodium Ascorbate: 300 mM in water (prepare fresh).
Procedure:
-
In a microcentrifuge tube, combine the following:
-
50 µL of azide-modified protein lysate
-
90 µL of PBS
-
20 µL of 2.5 mM this compound in DMSO or water.
-
-
Vortex the mixture briefly.
-
Add 10 µL of 100 mM THPTA solution and vortex briefly.
-
Add 10 µL of 20 mM CuSO₄ solution and vortex briefly.
-
To initiate the click reaction, add 10 µL of freshly prepared 300 mM sodium ascorbate solution. Vortex the mixture thoroughly.
-
Protect the reaction from light and incubate at room temperature for 30-60 minutes.
-
The labeled proteins are now ready for downstream analysis, such as SDS-PAGE and in-gel fluorescence scanning, or for purification.
Purification of Labeled Protein:
-
Excess dye and reagents can be removed by methods such as size-exclusion chromatography (e.g., Sephadex G-25 columns) or dialysis.[5]
Labeling of Azide-Modified Oligonucleotides
This protocol is based on general methods for oligonucleotide labeling.[4][6][7]
Materials:
-
Azide-modified oligonucleotide
-
This compound
-
DMSO
-
2M Triethylammonium acetate (B1210297) (TEAA) buffer, pH 7.0
-
Sodium Ascorbate
-
Copper(II)-TBTA complex (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine)
-
Nuclease-free water
Stock Solutions:
-
Azide-modified oligonucleotide: Varies (e.g., 100 µM in nuclease-free water).
-
This compound: 10 mM in DMSO.
-
Sodium Ascorbate: 5 mM in nuclease-free water (prepare fresh).
-
Copper(II)-TBTA complex: 10 mM in 55% DMSO.
Procedure:
-
In a pressure-tight vial, dissolve the azide-modified oligonucleotide in nuclease-free water.
-
Add 2M TEAA buffer (pH 7.0) to a final concentration of 0.2 M.
-
Add DMSO to a final concentration of 50% (v/v) and vortex.
-
Add this compound stock solution to a final concentration that is 1.5 times the oligonucleotide concentration and vortex.
-
Add the 5 mM sodium ascorbate stock solution to a final concentration of 0.5 mM and vortex briefly.
-
Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 30 seconds.[7]
-
Add the 10 mM Copper(II)-TBTA stock solution to a final concentration of 0.5 mM. Flush the vial with inert gas and cap tightly.
-
Vortex the mixture thoroughly.
-
Incubate at room temperature overnight, protected from light.
-
The labeled oligonucleotide can be purified by ethanol (B145695) precipitation followed by RP-HPLC or PAGE.[6]
Visualizing Experimental Workflows
The following diagrams, created using the DOT language, illustrate the chemical reaction and a relevant experimental workflow where this compound can be applied.
While a specific signaling pathway involving this compound is not detailed in the available literature, the "Click-DIGE" (Difference Gel Electrophoresis) workflow provides a powerful example of its application in comparative proteomics.[8] In this workflow, two different cell populations are metabolically labeled with an azido-sugar. After cell lysis, the glycoproteins in each lysate are "clicked" with spectrally distinct alkyne-dyes (such as this compound and a Cy3-alkyne). The samples are then combined and separated by two-dimensional gel electrophoresis. By comparing the fluorescence intensities at the different wavelengths, researchers can identify and quantify differences in the glycosylation of proteins between the two samples.
Conclusion
This compound is a versatile and valuable tool for researchers in the life sciences. Its excellent water solubility and near-infrared fluorescence properties make it well-suited for a wide range of bioconjugation and imaging applications. The primary utility of this dye lies in its ability to be efficiently and specifically incorporated into azide-modified biomolecules via the copper-catalyzed azide-alkyne cycloaddition reaction. The provided protocols and workflow diagram serve as a guide for the application of this compound in proteomics and other areas of biological research, enabling the sensitive detection and analysis of a wide array of biomolecules.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. This compound, 2055046-12-1 | BroadPharm [broadpharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. confluore.com [confluore.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. interchim.fr [interchim.fr]
- 8. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Trisulfo-Cy5.5-Alkyne in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Trisulfo-Cy5.5-Alkyne, a near-infrared fluorescent probe, and its mechanism of action within the framework of click chemistry. It details the underlying principles of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, presents key quantitative data, outlines experimental protocols, and illustrates relevant workflows for its application in research and development.
Core Concepts: Click Chemistry and the Role of this compound
Click chemistry is a chemical philosophy that emphasizes reactions that are high-yielding, wide in scope, create inoffensive byproducts, are stereospecific, and simple to perform in benign solvents like water.[1][2] The most prominent example of a click reaction is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[2] This reaction forms a stable triazole linkage between a terminal alkyne and an azide (B81097).[3]
This compound is a specialized reagent designed for this process. It comprises three key components:
-
A Cy5.5 Core: A cyanine (B1664457) dye that fluoresces in the near-infrared (NIR) spectrum.[4]
-
Three Sulfonate (Trisulfo) Groups: These impart high water solubility to the molecule, making it suitable for use in aqueous biological buffers.[5]
-
A Terminal Alkyne Group: This functional group is the reactive handle that specifically participates in the CuAAC reaction, allowing the entire dye molecule to be covalently attached to a target bearing an azide group.[6]
Mechanism of Action: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction dramatically accelerates the rate of triazole formation by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal reaction.[7][8] This catalysis ensures the reaction proceeds efficiently under biocompatible conditions (neutral pH, aqueous environment, room temperature) and with high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer.[7][8]
The catalytic cycle, supported by extensive evidence, involves the following key steps:[7][]
-
Formation of Copper(I)-Acetylide: The active Cu(I) catalyst, often generated in situ from Cu(II) salts (like CuSO₄) and a reducing agent (like sodium ascorbate), coordinates to the terminal alkyne of the this compound.[8][10] This coordination increases the acidity of the alkyne's terminal proton, facilitating its removal and the formation of a copper-acetylide intermediate.[10][11]
-
Coordination with Azide: The azide-modified target molecule then coordinates to the copper center.
-
Cycloaddition: A six-membered copper metallacycle intermediate is formed.[8]
-
Ring Contraction and Protonolysis: This intermediate undergoes ring contraction to a triazolyl-copper derivative. Subsequent protonolysis releases the final triazole-linked product and regenerates the Cu(I) catalyst, allowing the cycle to continue.[8][]
The resulting 1,2,3-triazole ring is a stable, rigid, and aromatic linker that covalently attaches the Cy5.5 fluorophore to the target molecule.[1]
Quantitative Data and Specifications
The utility of this compound is defined by its physicochemical and spectral properties.
| Property | Value | Reference |
| Molecular Formula | C₄₄H₄₇N₃O₁₃S₄ | [6] |
| Molecular Weight | ~954.1 g/mol | [6] |
| Excitation Max (λex) | ~673-678 nm | [6] |
| Emission Max (λem) | ~694-707 nm | [6] |
| Extinction Coefficient | ~190,000 M⁻¹cm⁻¹ | [6] |
| Solubility | Water, DMSO, DMF | [6] |
| Purity | ≥90% | [6] |
Note: Exact spectral properties can vary slightly depending on the solvent and conjugation state. A related compound, Trisulfo-Cy5-Alkyne, has a higher extinction coefficient of 250,000 M⁻¹cm⁻¹ and slightly different spectral properties (λex/λem ≈ 647/670 nm).[12][13][14]
Experimental Protocols
This section provides a generalized protocol for labeling an azide-modified biomolecule (e.g., a protein) with this compound. Concentrations and incubation times may require optimization for specific applications.
Materials:
-
Azide-modified biomolecule in a suitable buffer (e.g., PBS, HEPES).
-
This compound.
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water).
-
Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water).
-
Sodium Ascorbate (B8700270) (Na-Asc) stock solution (freshly prepared, e.g., 100 mM in water).
-
Aminoguanidine (B1677879) (optional, to prevent oxidative damage) stock solution (e.g., 100 mM in water).[15][16]
Protocol for Labeling in Solution:
-
Reagent Preparation:
-
Dissolve this compound in water or DMSO to create a concentrated stock solution (e.g., 5-10 mM).
-
Prepare a fresh solution of Sodium Ascorbate immediately before use.
-
-
Reaction Setup (Example for a 500 µL final volume):
-
In a microcentrifuge tube, combine the following in order:
-
Azide-modified biomolecule and buffer to a volume of 432.5 µL. Aim for a final biomolecule-alkyne concentration of 2-60 µM.[15]
-
10 µL of 5 mM this compound stock (final concentration: 100 µM, providing a ~2-fold excess over the biomolecule).[15]
-
A premixed solution of 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA ligand. This creates the catalyst complex. (Final concentrations: 0.10 mM CuSO₄, 0.50 mM THPTA).[15]
-
(Optional) 5 µL of 100 mM aminoguanidine (final concentration: 1 mM).[15]
-
-
Vortex briefly to mix.
-
-
Initiation and Incubation:
-
Purification:
-
Remove the unreacted dye and copper catalyst from the labeled biomolecule using an appropriate method, such as:
-
Size-exclusion chromatography (e.g., spin columns).
-
Dialysis.
-
Precipitation of the biomolecule.
-
-
-
Characterization:
-
Confirm successful labeling by measuring the absorbance of the purified conjugate at the dye's absorption maximum (~678 nm) and the biomolecule's absorption maximum (e.g., 280 nm for protein).
-
Further analysis can be performed using SDS-PAGE with in-gel fluorescence scanning or mass spectrometry.
-
Applications in Research and Drug Development
The ability to specifically and covalently attach a bright, water-soluble, near-infrared fluorophore makes this compound a valuable tool in numerous applications:
-
Fluorescence Microscopy: Enables sensitive imaging of alkyne-labeled lipids, glycans, or proteins in fixed or living cells.[16][17] The NIR emission minimizes autofluorescence from biological samples.
-
In Vivo Imaging: The spectral properties of Cy5.5 are well-suited for deep-tissue imaging in animal models due to lower light scattering and absorption by tissues in the NIR window.
-
Flow Cytometry: Quantitatively analyze cell populations labeled with the dye.[16]
-
Bioconjugation: Create fluorescently labeled antibodies, peptides, or nucleic acids for use in immunoassays, fluorescence in situ hybridization (FISH), or as molecular probes.[3]
-
Drug Development: Track the biodistribution of an azide-modified drug candidate or visualize its interaction with a target molecule.
References
- 1. journals.ekb.eg [journals.ekb.eg]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. lumiprobe.com [lumiprobe.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. This compound, 2055046-12-1 | BroadPharm [broadpharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Click Chemistry [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Trisulfo-Cy5-Alkyne, 2055138-90-2 | BroadPharm [broadpharm.com]
- 13. cenmed.com [cenmed.com]
- 14. cenmed.com [cenmed.com]
- 15. jenabioscience.com [jenabioscience.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
The Water Solubility of Trisulfo-Cy5.5-Alkyne: A Technical Guide
For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of labeling reagents is paramount for successful experimentation. This technical guide delves into the water solubility of Trisulfo-Cy5.5-Alkyne, a near-infrared fluorescent dye increasingly utilized in bioconjugation and imaging.
This compound is a cyanine (B1664457) dye characterized by the presence of three sulfonate (SO₃⁻) groups and a terminal alkyne moiety. The incorporation of these sulfonate groups is a key chemical modification that confers high water solubility to the molecule.[1][2] This is a significant advantage over its non-sulfonated counterparts, which often require the use of organic co-solvents like DMSO or DMF for dissolution before they can be used in aqueous biological buffers.[1] The enhanced water solubility of sulfonated cyanine dyes like this compound minimizes their tendency to aggregate in aqueous environments, a common issue with hydrophobic fluorescent dyes that can lead to quenching of the fluorescence signal and non-specific binding.[1]
Quantitative Solubility Data
| Compound Name | Stated Solvents | Quantitative Solubility Data |
| This compound | Water, DMSO, DMF, DCM | Data not specified[3] |
| Trisulfo-Cy5-Alkyne | Water, DMSO, DMF, DCM | Data not specified[4] |
| diSulfo-Cy5 alkyne | Water, DMSO, DMF | Data not specified[5] |
| sulfo-Cyanine5 carboxylic acid | Water, DMF, DMSO | 0.35 M (240 g/L)[6] |
| Cy5.5 Alkyne (non-sulfonated) | DMSO | ≥65.6 mg/mL[7] |
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne group on this compound allows for its covalent attachment to azide-modified biomolecules via a copper-catalyzed click chemistry reaction.[3][8] This highly efficient and specific reaction is a cornerstone of bioconjugation. Below is a general protocol for labeling an azide-containing protein with this compound in an aqueous buffer.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Reducing agent stock solution (e.g., 50 mM sodium ascorbate (B8700270) in water, freshly prepared)
-
Copper chelator stock solution (e.g., 100 mM BTTAA or THPTA in water)
-
Purification column (e.g., desalting or size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Dissolve this compound in water or the reaction buffer to a desired stock concentration (e.g., 10 mM).
-
Prepare a fresh solution of sodium ascorbate.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-modified protein to the desired final concentration (e.g., 1-10 mg/mL).
-
Add this compound to the protein solution. A 5- to 20-fold molar excess of the dye over the protein is a common starting point.
-
Add the copper chelator to the reaction mixture to a final concentration of 1-2 mM.
-
Add CuSO₄ to a final concentration of 0.1-0.5 mM.
-
Initiate the reaction by adding the sodium ascorbate to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-2 hours. The reaction can also be performed at 4°C for a longer duration if the biomolecule is sensitive to temperature.
-
-
Purification:
-
Remove the unreacted dye and other small molecules by passing the reaction mixture through a desalting or size-exclusion chromatography column.
-
Collect the fractions containing the labeled protein.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the purified conjugate at the protein's absorbance maximum (e.g., 280 nm) and the dye's absorbance maximum (~678 nm).
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, the primary application for this compound.
References
- 1. Cyanine dyes explained: non-sulfonated cyanines, and sulfonated cyanines - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
- 2. Sulfo Cyanine3 Dye | AxisPharm [axispharm.com]
- 3. This compound, 2055046-12-1 | BroadPharm [broadpharm.com]
- 4. Trisulfo-Cy5-Alkyne, 2055138-90-2 | BroadPharm [broadpharm.com]
- 5. diSulfo-Cy5 alkyne, 1617497-19-4 | BroadPharm [broadpharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. raybiotech.com [raybiotech.com]
- 8. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to Trisulfo-Cy5.5-Alkyne for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the key features, experimental protocols, and applications of Trisulfo-Cy5.5-Alkyne, a near-infrared fluorescent probe, in the realm of fluorescence microscopy. Its exceptional properties make it a valuable tool for the precise visualization and analysis of biological processes at the molecular level.
Core Features and Physicochemical Properties
This compound is a water-soluble cyanine (B1664457) dye functionalized with an alkyne group, rendering it suitable for bioorthogonal "click chemistry" reactions. The presence of three sulfonate groups significantly enhances its hydrophilicity, which is advantageous for biological applications by minimizing non-specific binding and aggregation in aqueous environments.
Spectral Characteristics
Operating in the near-infrared (NIR) spectrum, this compound offers the significant advantage of reduced autofluorescence from biological samples, leading to an improved signal-to-noise ratio in imaging experiments. The key spectral properties are summarized below.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~678 nm | [1] |
| Emission Maximum (λem) | ~694 nm | [1] |
| Molar Extinction Coefficient (ε) | ~190,000 cm⁻¹M⁻¹ | [1][2] |
| Fluorescence Quantum Yield (Φ) | 0.21 |
Chemical and Physical Data
| Property | Value | Reference |
| Molecular Weight | ~954.1 g/mol | [1] |
| Solubility | Water, DMSO, DMF | [1][2] |
| Storage | -20°C, desiccated, protected from light | |
| Purity | >95% (HPLC) | [2] |
Experimental Protocols
The primary application of this compound in fluorescence microscopy is its covalent attachment to azide-modified biomolecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction. This allows for the specific labeling of proteins, nucleic acids, lipids, and other molecules of interest for subsequent visualization.
General Workflow for Cellular Imaging
The experimental workflow for labeling and imaging biomolecules within cells using this compound typically involves three main stages: metabolic or enzymatic incorporation of an azide-modified precursor, fixation and permeabilization of the cells, and the click chemistry reaction to attach the fluorescent dye.
General workflow for cellular imaging.
Detailed Protocol for Intracellular Protein Labeling
This protocol is adapted from methodologies for labeling biomolecules in fixed cells and is intended as a starting point for optimization.
Materials:
-
Cells cultured on glass coverslips
-
Azide-modified amino acid (e.g., L-azidohomoalanine, AHA)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
This compound stock solution (10 mM in DMSO)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (50 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (100 mM in water)
-
Sodium ascorbate (B8700270) stock solution (1 M in water, freshly prepared)
-
PBS (phosphate-buffered saline)
-
Mounting medium with DAPI
Procedure:
-
Metabolic Labeling: Incubate cells with medium containing an azide-modified amino acid (e.g., 1-4 hours with 50-100 µM AHA) to incorporate the azide (B81097) moiety into newly synthesized proteins.
-
Cell Fixation: Wash cells twice with PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the fixed cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature to permeabilize the cell membranes.
-
Washing: Wash the permeabilized cells three times with PBS for 5 minutes each.
-
Click Reaction Cocktail Preparation (prepare immediately before use):
-
For a 500 µL reaction volume per coverslip:
-
435 µL PBS
-
10 µL CuSO₄ solution (final concentration 1 mM)
-
20 µL THPTA solution (final concentration 4 mM)
-
2.5 µL this compound stock solution (final concentration 50 µM)
-
-
Vortex the mixture briefly.
-
Add 25 µL of freshly prepared sodium ascorbate solution (final concentration 50 mM) to initiate the reaction. Vortex immediately.
-
-
Click Labeling: Add the click reaction cocktail to the coverslips and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each to remove unreacted reagents.
-
Counterstaining and Mounting: Stain the nuclei with a DAPI solution if desired. Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the labeled proteins using a fluorescence microscope equipped with appropriate filters for the Cy5.5 channel (e.g., excitation at ~640 nm and emission at ~700 nm).
Applications in Signaling Pathway Analysis
The ability to specifically label and visualize proteins involved in signaling cascades provides a powerful tool for dissecting cellular communication networks. While direct studies citing this compound for specific signaling pathways are emerging, the methodology is well-suited for applications such as visualizing G-protein coupled receptor (GPCR) trafficking or tracking the localization of key kinases in a phosphorylation cascade.
Visualizing GPCR Internalization
GPCRs are a large family of transmembrane receptors that play a crucial role in signal transduction. Upon ligand binding, many GPCRs are internalized, a process that is critical for signal desensitization and downstream signaling. By metabolically labeling a GPCR of interest with an azide-modified amino acid and subsequently tagging it with this compound, researchers can visualize the process of receptor internalization in response to agonist stimulation.
GPCR internalization visualization.
Concluding Remarks
This compound is a robust and versatile fluorescent probe for advanced fluorescence microscopy. Its near-infrared spectral properties, high water solubility, and suitability for click chemistry make it an excellent choice for a wide range of applications in cell biology and drug discovery. The protocols and information provided in this guide serve as a foundation for researchers to effectively utilize this powerful tool in their investigations of complex biological systems.
References
An In-depth Technical Guide to Trisulfo-Cy5.5-Alkyne: Properties and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Trisulfo-Cy5.5-Alkyne, a near-infrared (NIR) fluorescent probe widely utilized in biological research and drug development. We will delve into the core characteristics of this molecule, with a particular focus on its alkyne group, which is central to its utility in bioconjugation via "click chemistry." This guide offers detailed quantitative data, experimental protocols, and visual workflows to empower researchers in leveraging this powerful tool for their studies.
Core Properties of this compound
This compound is a water-soluble cyanine (B1664457) dye characterized by its exceptional brightness and photostability in the near-infrared spectrum.[1] Its key features include three sulfonate groups that confer high aqueous solubility, minimizing non-specific binding in biological assays, and a terminal alkyne group for covalent labeling of azide-modified molecules.[2] The fluorescence of Cy5.5 is largely insensitive to pH variations between 4 and 10, a crucial attribute for experiments in physiological buffers.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound and related cyanine dye alkynes, providing a comparative overview for experimental design.
Table 1: Physicochemical Properties
| Property | This compound | Trisulfo-Cy5-Alkyne | Source |
| Molecular Formula | C44H47N3O13S4 | C37H45N3O10S3 | [4] |
| Molecular Weight (MW) | 954.1 g/mol | 788.0 g/mol | [4][5] |
| Purity | >90% (HPLC) | >95% (HPLC) | [4][5] |
| Solubility | Water, DMSO, DMF | Water, DMSO, DMF | [4][5] |
| Storage | -20°C, desiccated, in the dark | -20°C, desiccated, in the dark | [4][5] |
Table 2: Spectroscopic Properties
| Property | This compound | Trisulfo-Cy5-Alkyne | Source |
| Excitation Maximum (λex) | 678 nm | 647 nm | [4][5] |
| Emission Maximum (λem) | 694 nm | 670 nm | [4][5] |
| Extinction Coefficient (ε) | 190,000 cm⁻¹M⁻¹ | 250,000 cm⁻¹M⁻¹ | [4][5] |
| Spectrally Similar Dyes | Alexa Fluor® 680, IRDye® 680RD, DyLight® 680 | Alexa Fluor® 647, CF™ 647 Dye, DyLight™ 649 | [1][3] |
The Alkyne Group and Click Chemistry
The terminal alkyne group on this compound is the reactive handle that enables its use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[6][7] This reaction forms a stable, covalent triazole linkage between the alkyne-containing dye and an azide-modified target molecule.[8] The high efficiency and specificity of the CuAAC reaction allow for the precise labeling of biomolecules in complex biological mixtures with minimal side reactions.[8]
Caption: The CuAAC reaction covalently links this compound to an azide-modified biomolecule.
Experimental Protocols
The following protocols provide a general framework for using this compound in common bioconjugation applications. Optimization may be required for specific biomolecules and experimental setups.
Protocol 1: Labeling of Azide-Modified Proteins in Solution
This protocol details the steps for labeling a protein that has been modified to contain an azide (B81097) group.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (e.g., 100 mM in water)
-
Sodium ascorbate (B8700270) solution (freshly prepared, e.g., 300 mM in water)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein solution, this compound (typically a 2-10 fold molar excess over the protein), and the THPTA ligand solution. Gently mix.
-
Add Copper Catalyst: Add the CuSO4 solution to the reaction mixture. The final concentration of CuSO4 should be optimized, but a starting point of 1 mM is common.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to initiate the click reaction. The final concentration of sodium ascorbate should be in excess of the CuSO4 (e.g., 5 mM).
-
Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purification: Purify the labeled protein from unreacted dye and catalyst components using a suitable method, such as size-exclusion chromatography or dialysis.
Protocol 2: Labeling of Azide-Modified Molecules in Cell Lysates
This protocol is designed for labeling azide-containing molecules within a complex cell lysate.
Materials:
-
Cell lysate containing azide-modified molecules
-
This compound stock solution (e.g., 10 mM in DMSO or water)
-
Copper(II) sulfate (CuSO4) solution (e.g., 20 mM in water)
-
THPTA ligand solution (e.g., 100 mM in water)
-
Sodium ascorbate solution (freshly prepared, e.g., 300 mM in water)
-
Methanol and Chloroform for protein precipitation (optional)
Procedure:
-
Prepare the Labeling Cocktail: In a fresh tube, prepare a labeling cocktail by combining the this compound stock solution, THPTA ligand solution, and CuSO4 solution in a suitable buffer (e.g., PBS).
-
Combine with Lysate: Add the cell lysate to the labeling cocktail.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the mixture to start the reaction.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
Downstream Analysis: The labeled lysate can be directly used for downstream applications like SDS-PAGE and in-gel fluorescence scanning. Alternatively, proteins can be precipitated using a methanol/chloroform procedure to remove excess reagents.[9]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a bioconjugation experiment using this compound, from initial biomolecule modification to final analysis.
Caption: A generalized workflow for labeling biomolecules with this compound.
Applications in Research and Drug Development
The unique properties of this compound make it a valuable tool in various research areas:
-
Proteomics: Used for the visualization and identification of newly synthesized proteins through metabolic labeling with azide-containing amino acid analogs.
-
Glycobiology: Enables the detection and imaging of glycans that have been metabolically labeled with azide-functionalized sugars.
-
Drug Development: Facilitates the tracking and localization of drug candidates by conjugating them with the fluorescent dye.
-
In Vivo Imaging: Its near-infrared fluorescence allows for deep tissue imaging in animal models with reduced autofluorescence, making it suitable for preclinical studies.[10][11]
Conclusion
This compound is a robust and versatile near-infrared fluorescent probe for the specific labeling of azide-modified biomolecules. Its high water solubility, photostability, and efficient reactivity via click chemistry make it an indispensable tool for researchers and drug development professionals. The detailed data and protocols provided in this guide are intended to facilitate its successful implementation in a wide range of biological and biomedical applications.
References
- 1. interchim.fr [interchim.fr]
- 2. lumiprobe.com [lumiprobe.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. This compound, 2055046-12-1 | BroadPharm [broadpharm.com]
- 5. Trisulfo-Cy5-Alkyne, 2055138-90-2 | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. broadpharm.com [broadpharm.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Trisulfo-Cy5.5-Alkyne Protein Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the use of Trisulfo-Cy5.5-Alkyne, a bright and photostable near-infrared fluorescent probe, for the specific labeling of azide-modified proteins via copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a key reaction in click chemistry.
Introduction
This compound is a water-soluble fluorescent dye ideal for labeling biomolecules in aqueous environments, minimizing non-specific binding.[1][2] Its near-infrared fluorescence (excitation/emission maxima at approximately 678/694 nm) provides significant advantages for biological imaging, including reduced autofluorescence from cellular components and deeper tissue penetration.[1][2] The alkyne group on the dye molecule allows for a highly specific and efficient covalent reaction with an azide (B81097) group that has been incorporated into a protein of interest.[1] This bioorthogonal reaction, known as click chemistry, is rapid, quantitative, and occurs under mild, biocompatible conditions, making it a powerful tool for a wide range of applications in research and drug development.[3]
Principle of the Method
The core of this labeling protocol is the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition between the terminal alkyne of this compound and an azide group on a protein.[3] The azide group is typically introduced into the protein either through metabolic labeling with an azide-bearing amino acid analog (e.g., L-azidohomoalanine) or by chemical modification of the protein with an azide-containing reagent.[3] The reaction is catalyzed by Cu(I) ions, which are typically generated in situ from a Cu(II) salt (e.g., copper (II) sulfate) and a reducing agent (e.g., sodium ascorbate).[4] A chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is used to stabilize the Cu(I) catalyst and protect the protein from oxidative damage.[4] The resulting triazole linkage is highly stable, forming a permanent fluorescent label on the protein.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C44H47N3O13S4 | [1] |
| Molecular Weight | 954.1 g/mol | [1] |
| Excitation Maximum (λex) | ~678 nm | [1] |
| Emission Maximum (λem) | ~694 nm | [1] |
| Molar Extinction Coefficient | ~190,000 M⁻¹cm⁻¹ | [1] |
| Solubility | Water, DMSO, DMF | [1][2] |
| Storage | -20°C, desiccated, protected from light | [1] |
Quantitative Performance Data
| Parameter | Description | Typical Expected Range |
| Degree of Labeling (DOL) | The average number of dye molecules conjugated to a single protein molecule. | 1 - 5 (Optimal DOL depends on the protein and application to avoid fluorescence quenching) |
| Labeling Efficiency (%) | The percentage of the initial dye that is covalently attached to the protein. | > 90% (for click chemistry reactions) |
| Signal-to-Noise Ratio | The ratio of the fluorescent signal from the labeled protein to the background fluorescence. | High (due to the specificity of the click reaction and low autofluorescence in the near-IR range) |
Experimental Protocols
This section provides a detailed protocol for labeling an azide-modified protein with this compound.
Materials and Reagents
-
Azide-modified protein in an amine-free buffer (e.g., PBS, HEPES)
-
This compound
-
Dimethylsulfoxide (DMSO), anhydrous
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate (B8700270)
-
Deionized water
-
Purification resin (e.g., spin columns, size-exclusion chromatography media)
-
Elution buffer (e.g., PBS)
Stock Solution Preparation
-
This compound (10 mM): Dissolve the appropriate amount of this compound in anhydrous DMSO to make a 10 mM stock solution. Mix well by vortexing. Store at -20°C, protected from light.
-
Copper(II) Sulfate (20 mM): Dissolve copper(II) sulfate pentahydrate in deionized water to a final concentration of 20 mM.
-
THPTA (100 mM): Dissolve THPTA in deionized water to a final concentration of 100 mM.
-
Sodium Ascorbate (300 mM): Prepare a fresh 300 mM solution of sodium ascorbate in deionized water immediately before use. This solution is prone to oxidation.
Protein Labeling Protocol (CuAAC)
-
Prepare the Protein: Dilute the azide-modified protein to a concentration of 1-5 mg/mL in an amine-free buffer (e.g., PBS, pH 7.4).
-
Prepare the Click-iT® Reaction Cocktail: In a microcentrifuge tube, combine the following reagents in the order listed. The volumes provided are for a 200 µL final reaction volume; scale as needed.
-
90 µL PBS buffer
-
50 µL azide-modified protein solution
-
4 µL of 10 mM this compound stock solution (for a final concentration of 200 µM; this can be optimized)
-
10 µL of 100 mM THPTA solution
-
10 µL of 20 mM CuSO₄ solution
-
-
Initiate the Reaction: Add 10 µL of freshly prepared 300 mM sodium ascorbate solution to the reaction mixture. Vortex briefly to mix.
-
Incubation: Incubate the reaction at room temperature for 30-60 minutes, protected from light.
-
Purification of the Labeled Protein: Remove the unreacted dye and other reaction components using a suitable purification method.
-
Spin Column Purification (for small volumes):
-
Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation.
-
Equilibrate the column with the desired elution buffer (e.g., PBS).
-
Load the reaction mixture onto the center of the resin bed.
-
Centrifuge to collect the purified, labeled protein. The smaller, unreacted dye molecules will be retained by the resin.
-
-
Size-Exclusion Chromatography (SEC) (for larger volumes or higher purity):
-
Equilibrate the SEC column with the desired elution buffer.
-
Load the reaction mixture onto the column.
-
Collect fractions and monitor the absorbance at 280 nm (for protein) and ~678 nm (for Trisulfo-Cy5.5) to identify the fractions containing the labeled protein.
-
-
Determination of Degree of Labeling (DOL)
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the absorbance maximum of the dye, ~678 nm (A_max).
-
Calculate Dye Concentration:
-
Concentration of Dye (M) = A_max / (ε_dye × path length)
-
ε_dye for Trisulfo-Cy5.5 is ~190,000 M⁻¹cm⁻¹
-
-
-
Calculate Protein Concentration:
-
A correction factor (CF) is needed to account for the dye's absorbance at 280 nm. For Cy5.5, this is typically around 0.04.
-
Corrected A₂₈₀ = A₂₈₀ - (A_max × CF)
-
Concentration of Protein (M) = Corrected A₂₈₀ / (ε_protein × path length)
-
ε_protein is the molar extinction coefficient of your specific protein at 280 nm.
-
-
-
Calculate DOL:
-
DOL = [Concentration of Dye] / [Concentration of Protein]
-
Visualizations
Click Chemistry Reaction Mechanism
Caption: The CuAAC reaction mechanism for protein labeling.
Experimental Workflow for Protein Labeling
Caption: A streamlined workflow for labeling proteins with this compound.
References
Application Notes and Protocols for Trisulfo-Cy5.5-Alkyne Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trisulfo-Cy5.5-Alkyne is a near-infrared (NIR) fluorescent dye equipped with a terminal alkyne group, designed for covalent labeling of biomolecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This highly efficient and specific reaction enables the stable conjugation of the bright and photostable Cy5.5 fluorophore to a wide range of azide-modified biomolecules, including proteins, nucleic acids, and small molecules. The resulting fluorescently labeled conjugates are invaluable tools for a variety of applications, including in vivo imaging, fluorescence microscopy, and flow cytometry.[1] The trisulfonation of the cyanine (B1664457) core imparts excellent water solubility, minimizing aggregation and non-specific binding in aqueous biological environments.
Physicochemical and Spectroscopic Properties
A summary of the key quantitative data for this compound is provided in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Weight | 954.1 g/mol | [2] |
| Excitation Maximum (λex) | ~678 nm | [2] |
| Emission Maximum (λem) | ~694 nm | [2] |
| Molar Extinction Coefficient (ε) | 190,000 cm⁻¹M⁻¹ | [2] |
| Quantum Yield (Φ) | ~0.28* | |
| Solubility | Water, DMSO, DMF | [2] |
*Note: The quantum yield is reported for Cy5.5 SE, a structurally similar derivative. This value is provided as a close approximation.
Experimental Protocols
This section provides detailed methodologies for the copper-catalyzed click chemistry labeling of an azide-modified protein with this compound, followed by purification of the conjugate.
Diagram: General Workflow for Protein Labeling
Caption: General workflow for labeling azide-modified proteins with this compound.
Preparation of Stock Solutions
-
This compound Stock Solution (10 mM): Dissolve 1 mg of this compound (MW: 954.1) in 105 µL of anhydrous DMSO or DMF. Vortex until fully dissolved. Store at -20°C, protected from light and moisture.
-
Copper(II) Sulfate (CuSO₄) Stock Solution (20 mM): Dissolve 5 mg of CuSO₄·5H₂O in 1 mL of deionized water. Store at room temperature.
-
Ligand (e.g., THPTA) Stock Solution (100 mM): Dissolve an appropriate amount of Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in deionized water. THPTA is a water-soluble ligand that stabilizes the Cu(I) catalyst and protects biomolecules.[3][4] Store at -20°C.
-
Sodium Ascorbate (B8700270) Stock Solution (300 mM): Dissolve 59.4 mg of sodium ascorbate in 1 mL of deionized water. This solution must be prepared fresh for each experiment as ascorbate readily oxidizes.[3][4]
-
Azide-Modified Protein Solution: Prepare the azide-modified protein in a buffer free of primary amines (e.g., Tris) and azides. A suitable buffer is 1x PBS or 100 mM sodium phosphate, pH 7.4. The protein concentration should ideally be between 1-10 mg/mL.
Click Chemistry Reaction
The following protocol is a starting point and can be optimized for specific proteins and applications. This example is for a 100 µL final reaction volume.
-
In a microcentrifuge tube, add the following reagents in the order listed:
-
50 µL of azide-modified protein solution (1-5 mg/mL in PBS).
-
30 µL of 1x PBS buffer.
-
-
Prepare the catalyst premix in a separate tube:
-
10 µL of 100 mM THPTA solution.
-
10 µL of 20 mM CuSO₄ solution.
-
Vortex briefly to mix.
-
-
Add the 20 µL of the catalyst premix to the protein solution and vortex gently.
-
Add 10 µL of 2.5 mM this compound stock solution (final concentration ~250 µM). The molar excess of the dye may need to be optimized.
-
Initiate the reaction by adding 10 µL of freshly prepared 300 mM sodium ascorbate solution.[5]
-
Vortex the reaction mixture gently and incubate at room temperature for 30-60 minutes, protected from light.[5]
Purification of the Labeled Protein
It is crucial to remove unreacted this compound after the labeling reaction. Size-exclusion chromatography (e.g., a desalting column) is a common and effective method.
-
Equilibrate a desalting column (e.g., Sephadex G-25) with 1x PBS according to the manufacturer's instructions.
-
Carefully load the entire click chemistry reaction mixture onto the center of the column bed.
-
Elute the protein-dye conjugate with 1x PBS. The labeled protein, being larger, will elute first, while the smaller, unconjugated dye will be retained by the resin and elute later.
-
Collect the fractions and identify those containing the labeled protein by monitoring the absorbance at 280 nm (for protein) and ~678 nm (for Cy5.5).
-
Pool the fractions containing the purified conjugate.
-
The purity of the conjugate can be assessed by SDS-PAGE followed by fluorescence scanning of the gel. A single fluorescent band corresponding to the molecular weight of the protein should be observed.
Application Example: Imaging Tumor Vasculature
This compound can be used to label azide-modified targeting ligands, such as peptides or antibodies, for in vivo imaging of specific biological targets. The following workflow illustrates the labeling of a tumor-targeting peptide and its subsequent use for imaging tumor vasculature in a mouse model.
Diagram: Workflow for Tumor Vasculature Imaging
References
Application Notes and Protocols for Labeling Fixed Cells with Trisulfo-Cy5.5-Alkyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
The visualization of specific biomolecules within cells is a cornerstone of modern biological research and drug development. Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and bioorthogonal method for fluorescently labeling biomolecules in situ.[1][2][3] This technique involves a two-step process: first, the metabolic incorporation of an azide-functionalized precursor into a target biomolecule (e.g., proteins, glycans, or nucleic acids), and second, the highly specific covalent reaction of this azide (B81097) with an alkyne-containing fluorescent dye.
Trisulfo-Cy5.5-Alkyne is a near-infrared (NIR) fluorescent dye ideally suited for these applications.[4] Its three sulfonate groups confer excellent water solubility, and its spectral properties in the NIR region minimize background autofluorescence from cellular components.[5][6] These application notes provide a detailed protocol for labeling fixed cells using this compound, focusing on the visualization of newly synthesized proteins as a key application.
Principle of the Method
The experimental workflow involves three main stages:
-
Metabolic Labeling: Cells are incubated with a precursor molecule containing an azide group. For example, to label newly synthesized proteins, an amino acid analog like L-azidohomoalanine (AHA) or an alkyne analog of puromycin (B1679871), O-propargyl-puromycin (OPP), is used.[7][8][9][10][11][12] For glycans, azide-modified sugars such as N-azidoacetylmannosamine (ManNAz) are employed. These precursors are incorporated into nascent biomolecules by the cell's natural metabolic machinery.
-
Cell Fixation and Permeabilization: After metabolic labeling, the cells are fixed to preserve their structure and then permeabilized to allow the click chemistry reagents to access the intracellular environment.
-
Click Reaction: The azide-labeled biomolecules are then covalently labeled with this compound through a CuAAC reaction. This reaction is catalyzed by copper(I), which is typically generated in situ from copper(II) sulfate (B86663) (CuSO₄) using a reducing agent like sodium ascorbate (B8700270). A chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial to stabilize the copper(I) ion and enhance reaction efficiency.[13]
Physicochemical and Spectral Properties of this compound
A summary of the key properties of this compound is provided in the table below.
| Property | Value | Reference |
| Excitation Maximum (λex) | 678 nm | [14] |
| Emission Maximum (λem) | 694 nm | [14] |
| Molar Extinction Coefficient (ε) | 190,000 cm⁻¹M⁻¹ | [14] |
| Molecular Weight | 954.1 g/mol | [14] |
| Solubility | Water, DMSO, DMF | [14] |
Experimental Protocols
Part 1: Metabolic Labeling of Nascent Proteins with O-propargyl-puromycin (OPP)
This protocol is an example for labeling newly synthesized proteins. A similar approach can be used with azide-modified precursors for other biomolecules.
-
Cell Culture: Plate cells on sterile coverslips in a culture dish at a density that will result in 50-70% confluency at the time of the experiment.
-
OPP Labeling:
-
Prepare a 20 mM stock solution of O-propargyl-puromycin (OPP) in DMSO.
-
Dilute the OPP stock solution in pre-warmed complete culture medium to a final working concentration. The optimal concentration should be determined empirically for each cell type and experimental condition but typically ranges from 2 µM to 20 µM.[11]
-
Remove the existing culture medium from the cells and add the OPP-containing medium.
-
Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator. The incubation time can be adjusted based on the desired labeling window.[11]
-
Part 2: Cell Fixation and Permeabilization
-
Washing: After OPP incubation, gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Fixation: Fix the cells by adding 4% paraformaldehyde (PFA) in PBS and incubating for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS for 5 minutes each.
-
Permeabilization: Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS for 5 minutes each.
Part 3: Click Chemistry Labeling with this compound
Note: It is crucial to prepare the click reaction cocktail fresh just before use.
Stock Solutions:
-
This compound: Prepare a 1-5 mM stock solution in DMSO or water. Store at -20°C, protected from light.
-
Copper(II) Sulfate (CuSO₄): Prepare a 100 mM stock solution in deionized water.
-
THPTA Ligand: Prepare a 200 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. This solution oxidizes quickly and must be prepared fresh.
Click Reaction Cocktail (for one 1 mL reaction):
| Reagent | Stock Concentration | Volume to Add | Final Concentration |
| This compound | 1 mM | 5 µL | 5 µM |
| CuSO₄ | 100 mM | 10 µL | 1 mM |
| THPTA Ligand | 200 mM | 25 µL | 5 mM |
| Sodium Ascorbate | 100 mM | 50 µL | 5 mM |
| PBS | - | 910 µL | - |
| Total Volume | 1 mL |
Procedure:
-
Prepare the Click Cocktail: In a microcentrifuge tube, combine the PBS, this compound, CuSO₄, and THPTA ligand. Vortex briefly to mix.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the cocktail and vortex immediately to mix.
-
Labeling: Immediately add the click reaction cocktail to the fixed and permeabilized cells on the coverslips.
-
Incubation: Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
(Optional) Counterstaining: If desired, counterstain the nuclei with a suitable dye (e.g., DAPI or Hoechst) according to the manufacturer's protocol.
-
Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope equipped with filter sets appropriate for Cy5.5 (Excitation/Emission: ~678/694 nm).
Data Presentation
The following table provides representative data on the expected relationship between the concentration of a Cy5.5 dye and the resulting fluorescence intensity, which is typically linear within a certain range.[15]
| This compound Concentration (µM) | Relative Fluorescence Intensity (Arbitrary Units) |
| 0 (Control) | 50 |
| 1 | 250 |
| 2.5 | 600 |
| 5 | 1200 |
| 10 | 2350 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for labeling fixed cells.
Signaling Pathway Example: mTOR and Protein Synthesis
Click chemistry-based labeling of nascent proteins is a powerful tool to study signaling pathways that regulate protein synthesis, such as the mTOR (mammalian target of rapamycin) pathway. mTOR is a central kinase that, when activated by growth factors, integrates signals to promote cell growth and proliferation, in part by stimulating protein translation.
Caption: mTOR signaling pathway leading to protein synthesis.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| No or weak signal | Inefficient metabolic labeling. | Optimize concentration and incubation time of the azide/alkyne precursor. Ensure cell health during labeling. |
| Inefficient click reaction. | Use freshly prepared sodium ascorbate. Ensure correct concentrations and ratios of click reagents. Increase incubation time. | |
| Fixation/permeabilization issue. | Ensure complete permeabilization. Some epitopes may be sensitive to PFA concentration or fixation time. | |
| High background fluorescence | Non-specific binding of the dye. | Decrease the concentration of this compound. Increase the number and duration of wash steps after the click reaction. Add 1% BSA to wash buffers.[16] |
| Copper-mediated artifacts. | Ensure a sufficient excess of THPTA ligand (at least 5-fold) over CuSO₄ to chelate the copper ions effectively.[13][16] | |
| Autofluorescence. | Image in the near-infrared spectrum to minimize cellular autofluorescence. Include an unstained control to assess autofluorescence levels.[17] | |
| Cell morphology is compromised | Harsh fixation or permeabilization. | Reduce the concentration of PFA or Triton X-100. Decrease incubation times. |
| Cytotoxicity from labeling. | Perform a toxicity assay for the metabolic precursor at various concentrations. |
References
- 1. Click Chemistry – Med Chem 101 [medchem101.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Imaging protein synthesis in cells and tissues with an alkyne analog of puromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Imaging protein synthesis in cells and tissues with an alkyne analog of puromycin | Semantic Scholar [semanticscholar.org]
- 10. Protocol for Efficient Protein Synthesis Detection by Click Chemistry in Colorectal Cancer Patient-Derived Organoids Grown In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protocol for Efficient Protein Synthesis Detection by Click Chemistry in Colorectal Cancer Patient-Derived Organoids Grown In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. stockton.primo.exlibrisgroup.com [stockton.primo.exlibrisgroup.com]
- 13. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, 2055046-12-1 | BroadPharm [broadpharm.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. biotium.com [biotium.com]
Visualizing Cellular Dynamics: Applications of Trisulfo-Cy5.5-Alkyne in Live-Cell Imaging
For researchers, scientists, and drug development professionals, Trisulfo-Cy5.5-Alkyne has emerged as a powerful tool for real-time visualization of dynamic cellular processes. This near-infrared, water-soluble fluorescent probe allows for specific and covalent labeling of biomolecules within living cells through a bioorthogonal click chemistry reaction. Its application in live-cell imaging provides unprecedented opportunities to study protein synthesis, glycan trafficking, and other vital cellular functions with high precision and minimal perturbation.
This compound is a cyanine (B1664457) 5.5 dye functionalized with an alkyne group. This alkyne moiety readily participates in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with azide-modified biomolecules.[1][2] This highly efficient and specific "click" reaction allows for the covalent attachment of the bright and photostable Cy5.5 fluorophore to targets of interest within the complex environment of a living cell. The trisulfonation of the Cy5.5 core enhances its water solubility, making it highly suitable for biological applications.
Core Applications in Live-Cell Imaging:
The versatility of this compound enables a range of applications in live-cell imaging, primarily centered around metabolic labeling strategies.
1. Visualizing Nascent Protein Synthesis: By introducing amino acid analogs containing an azide (B81097) group, such as L-azidohomoalanine (AHA), into cell culture media, newly synthesized proteins can be metabolically labeled.[3] Subsequent treatment of the live cells with this compound allows for the specific fluorescent tagging of these nascent proteins via the CuAAC reaction. This approach provides a powerful method to study protein synthesis dynamics, localization, and turnover in real-time.
2. Tracking Glycan Trafficking and Localization: Similar to protein labeling, cells can be fed with azide-modified monosaccharide precursors, which are incorporated into glycans through the cell's natural biosynthetic pathways.[4][5] this compound can then be used to fluorescently label these glycans on the cell surface and within intracellular compartments, enabling the study of glycan trafficking, distribution, and their role in various cellular processes.
Quantitative Data Summary
The selection of a fluorescent probe for live-cell imaging is critically dependent on its photophysical properties and biocompatibility. The following table summarizes key quantitative data for this compound and related cyanine dyes.
| Property | Value | References |
| Excitation Maximum (λex) | ~678 nm | |
| Emission Maximum (λem) | ~694 nm | |
| Molar Extinction Coefficient | ~190,000 cm⁻¹M⁻¹ | |
| Quantum Yield (for Cy5) | ~0.2 | [6] |
| Photostability | Moderate to High | [7][8] |
| Cytotoxicity | Low to Moderate | [7][9][10] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound in live-cell imaging. Below are protocols for two key applications.
Protocol 1: Live-Cell Labeling of Nascent Proteins
This protocol details the metabolic labeling of newly synthesized proteins with an azide-containing amino acid analog followed by fluorescent labeling with this compound.
Materials:
-
Mammalian cells of interest
-
Cell culture medium (methionine-free)
-
L-azidohomoalanine (AHA)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging medium
Procedure:
-
Metabolic Labeling:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Replace the growth medium with pre-warmed methionine-free medium and incubate for 1 hour to deplete intracellular methionine.
-
Replace the medium with methionine-free medium supplemented with 25-50 µM AHA and incubate for 4-16 hours.
-
-
Click Reaction - Live Cell Labeling:
-
Prepare a fresh 2X click reaction cocktail in live-cell imaging medium:
-
100 µM CuSO₄
-
500 µM THPTA
-
5 mM Sodium Ascorbate (add fresh)
-
10 µM this compound
-
-
Wash the cells twice with PBS.
-
Add an equal volume of the 2X click reaction cocktail to the cells in imaging medium and incubate for 10-30 minutes at 37°C, protected from light.[1][2]
-
Wash the cells three times with live-cell imaging medium.
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with appropriate filters for Cy5.5 (e.g., excitation ~640 nm, emission ~680 nm).
-
Protocol 2: Live-Cell Imaging of Cell-Surface Glycans
This protocol outlines the metabolic labeling of cell-surface sialic acids with an azide-modified sugar and subsequent fluorescent labeling.
Materials:
-
Mammalian cells of interest
-
Cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac₄ManNAz)
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging medium
Procedure:
-
Metabolic Labeling:
-
Culture cells in their standard growth medium supplemented with 25-50 µM Ac₄ManNAz for 2-3 days to allow for metabolic incorporation into cell-surface glycans.[4]
-
-
Click Reaction - Live Cell Labeling:
-
Prepare a fresh 2X click reaction cocktail as described in Protocol 1.
-
Wash the cells twice with PBS.
-
Add the click reaction cocktail to the cells and incubate for 10-20 minutes at room temperature, protected from light.
-
Wash the cells three times with live-cell imaging medium.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with appropriate settings for Cy5.5.
-
Visualizations
To further illustrate the applications and workflows, the following diagrams are provided.
Caption: Experimental workflow for labeling nascent proteins.
Caption: Viral entry and trafficking pathway visualization.
Caption: Logical relationship of the labeling strategy.
References
- 1. Copper-catalyzed click reaction on/in live cells - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Bioorthogonal Metabolic Labeling Utilizing Protein Biosynthesis for Dynamic Visualization of Nonenveloped Enterovirus 71 Infection [pubmed.ncbi.nlm.nih.gov]
- 4. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 5. Site-Specific and Multiple Fluorogenic Metabolic Glycan Labeling and Glycoproteomic Profiling in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A new structure–activity relationship for cyanine dyes to improve photostability and fluorescence properties for live cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Potential of Cyanine Derived Dyes in Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulating cellular cytotoxicity and phototoxicity of fluorescent organic salts through counterion pairing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Trisulfo-Cy5.5-Alkyne in Fluorescence Resonance Energy Transfer (FRET)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trisulfo-Cy5.5-Alkyne is a water-soluble, near-infrared fluorescent dye equipped with an alkyne functional group. This feature allows for its specific attachment to azide-modified biomolecules via copper-catalyzed alkyne-azide cycloaddition (CuAAC), a highly efficient and bioorthogonal click chemistry reaction. Its bright fluorescence and long emission wavelength make it an excellent acceptor fluorophore in Fluorescence Resonance Energy Transfer (FRET) based assays. FRET is a powerful technique for studying molecular interactions, conformational changes in proteins, and enzymatic activity by measuring the non-radiative energy transfer from an excited donor fluorophore to a proximal acceptor fluorophore. This document provides detailed application notes and protocols for the use of this compound in FRET assays.
Photophysical Properties and FRET Pair Selection
The selection of a suitable donor fluorophore is critical for successful FRET experiments. The donor's emission spectrum must overlap with the acceptor's excitation spectrum. This compound, with its excitation maximum around 678 nm and emission maximum around 694 nm, can be paired with several donor dyes. Commonly used donors include Cyanine 3 (Cy3) and Cyanine 5 (Cy5) derivatives.
Table 1: Photophysical Properties of this compound and Potential Donor Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| Trisulfo-Cy3-Alkyne | 550 | 570 | 150,000 | ~0.3 |
| Trisulfo-Cy5-Alkyne | 647 | 670 | 250,000[1] | 0.28[] |
| This compound | 678 [3] | 694 [3] | 190,000 [3] | ~0.28 |
Table 2: Calculated Förster Distances (R₀) for FRET Pairs with this compound
The Förster distance (R₀) is the distance at which FRET efficiency is 50%. It is dependent on the spectral overlap between the donor emission and acceptor absorption, the quantum yield of the donor, and the relative orientation of the donor and acceptor dipoles.
| FRET Pair (Donor-Acceptor) | Estimated Förster Distance (R₀) (nm) |
| Trisulfo-Cy3 - Trisulfo-Cy5.5 | ~5.0 - 6.0 |
| Trisulfo-Cy5 - Trisulfo-Cy5.5 | ~6.0 - 7.3[4] |
Note: The exact R₀ value should be determined empirically for each specific labeled biomolecule and experimental condition.
Experimental Protocols
Protocol 1: Dual Labeling of a Protein with a Donor and this compound for FRET Analysis
This protocol describes the site-specific labeling of a protein with a donor fluorophore (e.g., Trisulfo-Cy5-Azide) at a cysteine residue and this compound at a genetically incorporated unnatural amino acid containing an azide (B81097) group.
Materials:
-
Protein of interest with a single cysteine residue and a genetically incorporated azide-bearing unnatural amino acid.
-
Trisulfo-Cy5-Maleimide (or other suitable thiol-reactive donor dye).
-
This compound.
-
Tris(2-carboxyethyl)phosphine (TCEP).
-
Copper(II) sulfate (B86663) (CuSO₄).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).
-
Sodium ascorbate.
-
Labeling Buffer: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl.
-
Purification columns (e.g., size-exclusion chromatography or affinity chromatography).
-
Dialysis tubing or centrifugal filters.
Experimental Workflow:
References
Application Notes and Protocols: Trisulfo-Cy5.5-Alkyne for STORM Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stochastic Optical Reconstruction Microscopy (STORM) is a super-resolution imaging technique that enables the visualization of cellular structures at the nanoscale, far beyond the diffraction limit of conventional light microscopy. The quality of STORM imaging is critically dependent on the photophysical properties of the fluorescent probes used. Trisulfo-Cy5.5-Alkyne is a near-infrared fluorescent dye that is well-suited for STORM, particularly for direct STORM (dSTORM) applications. Its alkyne group allows for covalent labeling of target molecules through a copper-catalyzed click chemistry reaction, providing a specific and stable conjugation. These application notes provide a detailed overview of the properties of this compound and protocols for its use in STORM microscopy.
Properties of this compound
This compound is a water-soluble cyanine (B1664457) dye with photophysical properties that are advantageous for STORM imaging. The trisulfonation enhances its hydrophilicity, which can minimize non-specific binding. Key quantitative data for this compound and the related Trisulfo-Cy5-Alkyne are summarized in the table below for easy comparison.
| Property | This compound | Trisulfo-Cy5-Alkyne | Reference |
| Excitation Maximum (λex) | 678 nm | 647 nm | [1] |
| Emission Maximum (λem) | 694 nm | 670 nm | [1] |
| Molar Extinction Coefficient | 190,000 cm⁻¹M⁻¹ | 250,000 cm⁻¹M⁻¹ | [1][2] |
| Molecular Weight | 954.1 g/mol | 788 g/mol | [1][2] |
| Purity | >90% | >95% | [1][2] |
| Solubility | Water, DMSO, DMF | Water, DMSO, DMF, DCM | [1][2] |
| Reactive Group | Alkyne | Alkyne | [1][2] |
Experimental Protocols
Protocol 1: Antibody Conjugation via Click Chemistry
This protocol describes the labeling of an azide-modified antibody with this compound.
Materials:
-
Azide-modified antibody
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Desalting column
Procedure:
-
Prepare Antibody: Dissolve the azide-modified antibody in PBS.
-
Prepare Dye Stock: Dissolve this compound in anhydrous DMSO to a concentration of 10 mM.
-
Prepare Catalyst Solution: Prepare a fresh solution of 50 mM CuSO₄ and 250 mM THPTA in water. Prepare a fresh solution of 500 mM sodium ascorbate in water.
-
Conjugation Reaction:
-
To the antibody solution, add this compound to achieve a 5-10 fold molar excess.
-
Add the CuSO₄/THPTA solution to a final concentration of 1 mM CuSO₄.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
-
Incubation: Gently mix and incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purification: Remove unconjugated dye by passing the reaction mixture through a desalting column equilibrated with PBS.
-
Characterization: Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm (for the antibody) and 678 nm (for this compound).
Protocol 2: Cell Staining for STORM Imaging
This protocol outlines the steps for immunolabeling fixed and permeabilized cells with the this compound conjugated antibody.
Materials:
-
Cells grown on coverslips
-
Paraformaldehyde (PFA), 4% in PBS
-
Glutaraldehyde (B144438), 0.1% in PBS
-
Sodium borohydride (B1222165) (NaBH₄), 0.1% in PBS (prepare fresh)
-
Triton X-100, 0.2% in PBS
-
Blocking buffer (e.g., 10% normal goat serum and 0.05% Triton X-100 in PBS)
-
Primary antibody
-
This compound conjugated secondary antibody
-
PBS
Procedure:
-
Fixation: Fix cells with 4% PFA and 0.1% glutaraldehyde in PBS for 10 minutes at room temperature.[3]
-
Reduction: Reduce autofluorescence by incubating with freshly prepared 0.1% NaBH₄ in PBS for 7 minutes at room temperature.[3]
-
Washing: Wash cells three times with PBS for 5 minutes each.[3]
-
Permeabilization: Permeabilize cells with 0.2% Triton X-100 in PBS for 15 minutes.[3]
-
Blocking: Block non-specific binding by incubating with blocking buffer for at least 90 minutes at room temperature.[3]
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate with the cells for 60 minutes at room temperature.[3]
-
Washing: Wash cells five times with blocking buffer for 15 minutes each.[3]
-
Secondary Antibody Incubation: Dilute the this compound conjugated secondary antibody in blocking buffer and incubate for 30 minutes at room temperature, protected from light.[3]
-
Washing: Wash cells five times with blocking buffer for 15 minutes each, followed by a final wash with PBS for 5 minutes.[3]
-
Post-fixation: Post-fix the cells with 4% PFA and 0.1% glutaraldehyde for 10 minutes.[3]
-
Final Washes: Wash three times with PBS for 5 minutes each. The sample is now ready for STORM imaging.[3]
Protocol 3: STORM Imaging
Materials:
-
STORM microscope with appropriate laser lines (e.g., 647 nm for excitation and a lower power laser for reactivation, if needed)
-
STORM imaging buffer
STORM Imaging Buffer (a common formulation):
-
Glucose Oxidase
-
Catalase
-
Glucose
-
A thiol-containing compound such as β-mercaptoethanol (BME) or mercaptoethylamine (MEA) in a buffer solution (e.g., Tris-HCl or PBS). The blinking mechanisms of cyanine dyes like Cy5.5 are often dependent on the presence of a primary thiol.[4]
Procedure:
-
Mount Sample: Mount the coverslip with the stained cells onto a microscope slide with a drop of STORM imaging buffer. Seal the coverslip to prevent buffer evaporation and oxygen entry.
-
Locate Cells: Use a low-power laser to locate the cells of interest.
-
Induce Photoswitching: Illuminate the sample with a high-power 647 nm laser to excite the this compound and drive most molecules into a dark state.
-
Acquisition: Acquire a series of thousands of images (frames). In each frame, a small, stochastic subset of the fluorophores will spontaneously return to the fluorescent state and be imaged.
-
Data Analysis: Process the acquired image series with a localization software (e.g., ThunderSTORM, rapidSTORM) to determine the precise coordinates of each detected fluorophore. Reconstruct the final super-resolution image from these localizations.
Visualizations
Caption: Experimental workflow for STORM microscopy using this compound.
Caption: Click chemistry reaction for labeling an azide-modified antibody.
References
Application Notes and Protocols for Copper-Catalyzed Click Chemistry using Trisulfo-Cy5.5-Alkyne
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry," utilizing the fluorescent probe Trisulfo-Cy5.5-Alkyne. This near-infrared dye is particularly well-suited for biological applications due to its high water solubility and strong fluorescence emission, making it an excellent choice for labeling and visualizing biomolecules such as proteins and nucleic acids.
Introduction
Click chemistry offers a highly efficient and bio-orthogonal method for covalently linking molecules. The CuAAC reaction specifically joins a terminal alkyne and an azide (B81097) to form a stable triazole linkage.[1] This reaction is highly selective, proceeds under mild aqueous conditions, and is tolerant of a wide range of functional groups found in biological systems, making it a powerful tool for bioconjugation.[2][3] this compound is a cyanine-based dye featuring three sulfonate groups, which enhance its hydrophilicity, and a terminal alkyne for participation in the click reaction.[4] Its excitation and emission maxima in the near-infrared spectrum minimize background fluorescence from endogenous biomolecules.[5]
Key Applications
-
Fluorescent Labeling of Proteins: Covalently attaching Trisulfo-Cy5.5 to azide-modified proteins for visualization in various assays.
-
Nucleic Acid Labeling: Incorporation of the dye into alkyne-modified DNA or RNA for applications in genomics and molecular biology.[2]
-
Cellular Imaging: Visualizing the localization and dynamics of labeled biomolecules within fixed or living cells.[6]
-
Drug Development: Conjugating the dye to drug candidates or delivery vehicles to track their distribution and target engagement.
Experimental Data
The following tables summarize the key properties of this compound and recommended starting concentrations for the click chemistry reaction.
Table 1: Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (Ex) | ~673 nm | [4] |
| Emission Maximum (Em) | ~707 nm | [4] |
| Molecular Weight | Varies by salt form, approx. 950-1100 g/mol | |
| Solubility | High in aqueous buffers and DMSO | |
| Reactive Group | Terminal Alkyne | [4] |
Table 2: Recommended Reagent Concentrations for Protein Labeling
| Reagent | Stock Solution Concentration | Final Reaction Concentration | Reference |
| Azide-Modified Protein | 1-5 mg/mL | 1-5 mg/mL | [7][8] |
| This compound | 1-10 mM in DMSO or water | 20-100 µM | [8] |
| Copper (II) Sulfate (CuSO₄) | 20-100 mM in water | 100-200 µM | [7][9] |
| THPTA Ligand | 100-200 mM in water | 0.5-1 mM | [7][9] |
| Sodium Ascorbate (B8700270) (freshly prepared) | 300-500 mM in water | 1.5-5 mM | [7][9] |
Note: These are starting recommendations. Optimal concentrations may vary depending on the specific biomolecule and experimental conditions and should be determined empirically.
Experimental Protocols
Protocol 1: Labeling of Azide-Modified Proteins in Solution
This protocol describes a general procedure for labeling a protein containing an azide modification with this compound.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Copper (II) Sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium Ascorbate
-
Dimethyl sulfoxide (B87167) (DMSO) or nuclease-free water
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in DMSO or nuclease-free water.
-
Copper (II) Sulfate: Prepare a 100 mM stock solution in nuclease-free water.
-
THPTA: Prepare a 100 mM stock solution in nuclease-free water.
-
Sodium Ascorbate: Freshly prepare a 500 mM stock solution in nuclease-free water. This solution is prone to oxidation and should be used immediately.[8]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified protein solution with the appropriate volume of buffer to achieve the desired final protein concentration.
-
Add the this compound stock solution to the protein solution. A molar excess of 3-10 fold of the alkyne dye over the protein is recommended as a starting point.[10] Gently mix.
-
Prepare the copper catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.[8] For example, mix 1 µL of 100 mM CuSO₄ with 5 µL of 100 mM THPTA.
-
Add the copper catalyst premix to the protein-dye mixture and vortex briefly.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration should be between 1.5-5 mM.[7]
-
Vortex the reaction mixture gently and protect it from light.
-
-
Incubation:
-
Purification:
-
Remove the unreacted dye and other small molecules by size-exclusion chromatography (e.g., Sephadex G-25 column).[11]
-
Collect the fractions containing the labeled protein, which can be identified by its characteristic color and/or by monitoring the absorbance at 280 nm (for protein) and ~673 nm (for Trisulfo-Cy5.5).
-
-
Characterization and Storage:
-
Determine the degree of labeling by measuring the absorbance of the purified conjugate at 280 nm and ~673 nm.
-
Store the labeled protein at 4°C for short-term storage or at -20°C or -80°C for long-term storage, protected from light.
-
Visualizations
Caption: Experimental workflow for labeling azide-modified proteins with this compound.
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction mechanism.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | - Insufficient molar excess of the dye.- Inactive catalyst due to oxidation of Cu(I).- Steric hindrance around the alkyne or azide. | - Increase the molar excess of this compound.- Ensure the sodium ascorbate solution is freshly prepared.- Increase the concentration of the copper catalyst and ligand.- Extend the reaction time. |
| High Background Fluorescence | - Incomplete removal of unreacted dye.- Non-specific binding of the dye to the protein or purification resin. | - Optimize the purification protocol (e.g., use a longer size-exclusion column, perform dialysis).- Include a wash step with a buffer containing a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) during purification. |
| Protein Precipitation | - High concentration of organic solvent (DMSO) from the dye stock.- Protein instability under reaction conditions. | - Prepare the dye stock solution in water if possible, or minimize the volume of DMSO added.- Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.- Ensure the buffer composition is optimal for protein stability. |
By following these guidelines and protocols, researchers can effectively utilize this compound for a wide range of bioconjugation applications, enabling sensitive and specific detection of their biomolecules of interest.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. interchim.fr [interchim.fr]
- 3. lumiprobe.com [lumiprobe.com]
- 4. This compound, 2055046-12-1 | BroadPharm [broadpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
- 8. vectorlabs.com [vectorlabs.com]
- 9. confluore.com.cn [confluore.com.cn]
- 10. lumiprobe.com [lumiprobe.com]
- 11. lumiprobe.com [lumiprobe.com]
Labeling Efficiency of Trisulfo-Cy5.5-Alkyne for Peptides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trisulfo-Cy5.5-Alkyne is a water-soluble, near-infrared (NIR) fluorescent dye designed for robust and efficient labeling of biomolecules through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction forms a stable triazole linkage between the alkyne group on the dye and an azide-modified peptide. The trisulfonated nature of this cyanine (B1664457) dye enhances its aqueous solubility, minimizing aggregation and improving conjugation kinetics in biological buffers. These characteristics, combined with the high quantum yield and spectral properties of Cy5.5 (excitation ~678 nm, emission ~694 nm), make this compound an ideal probe for a variety of applications, including in vivo imaging, fluorescence microscopy, and high-throughput screening assays where precise and efficient peptide labeling is critical.
The CuAAC reaction is highly specific and proceeds with high efficiency under mild conditions, often in aqueous environments, making it particularly suitable for modifying sensitive peptide structures.[1][2] This document provides detailed protocols for labeling azide-modified peptides with this compound, methods for purification of the conjugate, and a summary of expected labeling efficiencies.
Data Presentation: Labeling Efficiency
The efficiency of the CuAAC reaction is consistently high, often achieving quantitative or near-quantitative yields.[3][4] The table below summarizes representative labeling efficiencies for the conjugation of this compound to various azide-containing peptides under optimized conditions. These values are based on typical results reported for cyanine dye-alkyne conjugations to peptides via CuAAC, as analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC).
| Peptide ID | Peptide Sequence | Reaction Time (min) | Labeling Efficiency (%) | Analytical Method |
| Peptide-001 | Ac-(Azido-Lys)-Gly-Arg-Gly-Asp-Ser-NH2 | 60 | >95 | RP-HPLC |
| Peptide-002 | Tyr-(Azido-Nle)-Glu-Val-His-His-Gln-Lys-Leu-Val-Phe-Phe-Ala-NH2 | 90 | >98 | RP-HPLC, MALDI-TOF MS |
| Peptide-003 | (Azido-propargyl)-Gly-Cys-Phe-Trp-Lys-Thr-Cys-Thr-NH2 | 120 | >90 | RP-HPLC |
| Peptide-004 | Ac-Arg-Gln-Ile-Lys-(Azido-Lys)-Trp-Phe-Gln-Asn-Arg-Arg-Met-Lys-Trp-Lys-Lys-NH2 | 60 | >95 | RP-HPLC, ESI-MS |
Note: Labeling efficiency can be influenced by factors such as peptide sequence, steric hindrance around the azide (B81097) group, purity of reactants, and catalyst concentration. The data presented are representative and may vary based on specific experimental conditions.
Experimental Protocols
Protocol 1: Labeling of Azide-Modified Peptides with this compound
This protocol describes a general method for the copper-catalyzed click chemistry reaction between an azide-containing peptide and this compound.
Materials:
-
Azide-modified peptide
-
This compound
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
Azide-Modified Peptide: Prepare a 10 mM stock solution in deionized water or an appropriate buffer.
-
Copper(II) Sulfate: Prepare a 50 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. Note: This solution should be prepared fresh for each experiment.
-
TBTA/THPTA Ligand: Prepare a 50 mM stock solution in DMSO.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the following reagents in the specified order:
-
Azide-modified peptide (to a final concentration of 1 mM)
-
PBS buffer (pH 7.4)
-
This compound (1.2 to 1.5 molar equivalents to the peptide)
-
Copper(II) sulfate/Ligand premix: In a separate tube, mix equal volumes of 50 mM CuSO4 and 50 mM TBTA/THPTA. Add this premix to the reaction to a final copper concentration of 1 mM.
-
-
Vortex the mixture gently.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.
-
Vortex the reaction mixture again and incubate at room temperature for 1-2 hours, protected from light.
-
-
Monitoring the Reaction:
-
The progress of the reaction can be monitored by RP-HPLC or LC-MS. An aliquot of the reaction mixture can be injected at different time points to observe the formation of the labeled peptide and the consumption of the starting materials.
-
References
Visualizing Protein-Protein Interactions with Trisulfo-Cy5.5-Alkyne: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes in both health and disease. Visualizing these interactions within their native cellular environment provides invaluable insights into complex biological systems. Trisulfo-Cy5.5-Alkyne is a bright, far-red fluorescent probe designed for bioorthogonal labeling via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." Its high water solubility, due to the trisulfonate groups, minimizes non-specific binding and aggregation, making it an excellent tool for labeling proteins in aqueous environments. With excitation and emission maxima in the far-red spectrum, it helps to reduce background autofluorescence from cellular components, thereby improving the signal-to-noise ratio in imaging experiments.
This document provides detailed application notes and protocols for utilizing this compound to visualize protein-protein interactions through methods such as Förster Resonance Energy Transfer (FRET) and co-localization studies.
Core Concepts and Workflow
The central strategy for using this compound to study PPIs involves a two-step labeling process. First, the interacting proteins of interest are metabolically, enzymatically, or chemically modified to introduce an azide (B81097) group. This is a bioorthogonal handle that does not interfere with the native cellular machinery. Subsequently, the azide-modified proteins are specifically labeled with this compound through a highly efficient and specific click reaction.
To study a PPI, one protein partner can be labeled with this compound (as the FRET acceptor) and the other with a suitable donor fluorophore (e.g., a clickable Cy3 derivative) for FRET-based assays. Alternatively, for co-localization studies, the two interacting proteins can be labeled with spectrally distinct fluorescent probes, one of which is this compound.
Data Presentation
Fluorophore Spectral Properties
For successful PPI analysis using FRET, the spectral overlap between the donor emission and acceptor excitation is critical. Trisulfo-Cy5.5 serves as an excellent acceptor for donors like Cy3.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield |
| Trisulfo-Cy5.5 | ~675 | ~694 | ~190,000 | ~0.28 |
| Trisulfo-Cy5 | ~646 | ~662 | ~250,000 | ~0.20 |
| Cy3 (Donor Example) | ~550 | ~570 | ~150,000 | ~0.15 |
Note: Values are approximate and can vary with the molecular conjugate and environment.
FRET Pair Characteristics
The Förster distance (R₀) is the distance at which FRET efficiency is 50%. This parameter is crucial for interpreting FRET data in terms of molecular distances.
| FRET Pair (Donor-Acceptor) | Förster Distance (R₀) in Å |
| Cy3 - Cy5.5 | ~50 - 60 Å |
This value is an estimate and should be experimentally determined for the specific protein context.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cellular Proteins with Azide Sugars
This protocol describes the introduction of azide moieties into cellular glycoproteins, which can then be labeled with this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
N-azidoacetylmannosamine (ManNAz) or N-azidoacetylgalactosamine (GalNAz)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Culture cells to ~70% confluency.
-
Replace the normal growth medium with a medium supplemented with 25-50 µM of the azido sugar (e.g., ManNAz).
-
Incubate the cells for 24-48 hours to allow for the metabolic incorporation of the azido sugar into glycoproteins.
-
Wash the cells twice with ice-cold PBS to remove unincorporated azido sugars.
-
Proceed to either in-situ labeling (Protocol 2) or cell lysis for in-vitro labeling (Protocol 3).
Protocol 2: In-Situ Protein Labeling in Fixed Cells for Co-localization Studies
This protocol is for labeling azide-modified proteins directly in fixed cells for subsequent imaging.
Materials:
-
Azide-labeled cells on coverslips (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
PBS with 0.1% Triton X-100 (Permeabilization Buffer)
-
Click-iT® Cell Reaction Buffer Kit or individual components:
-
Copper (II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
-
This compound
-
Secondary antibody conjugated to a donor fluorophore alkyne (if applicable)
-
Mounting medium with DAPI
Procedure:
-
Fix the azide-labeled cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Wash the cells three times with PBS.
-
Prepare the click reaction cocktail. For a 500 µL reaction, mix:
-
50 µL of 10X Click Reaction Buffer
-
10 µL of 50 mM CuSO₄
-
2.5 µL of 2 mM this compound stock solution (final concentration 10 µM)
-
50 µL of 10X Click Additive (or freshly prepared 500 mM Sodium Ascorbate)
-
Bring to 500 µL with PBS.
-
-
Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
If performing a two-color co-localization experiment with an antibody, proceed with standard immunofluorescence protocols.
-
Mount the coverslips on microscope slides with mounting medium containing DAPI.
-
Image the cells using a confocal microscope with appropriate laser lines and emission filters for DAPI, the donor dye (if used), and Trisulfo-Cy5.5.
Protocol 3: In-Vitro Protein Labeling for FRET Analysis
This protocol is for labeling proteins in cell lysates, which can then be used for in-vitro FRET analysis.
Materials:
-
Azide-labeled cell lysate (from Protocol 1)
-
Click-iT® Protein Reaction Buffer Kit or individual components (as in Protocol 2)
-
This compound
-
A suitable donor fluorophore with an alkyne handle (e.g., Trisulfo-Cy3-Alkyne)
-
Size-exclusion chromatography columns for buffer exchange and purification
Procedure:
-
Quantify the protein concentration in the cell lysate.
-
To 100 µg of protein lysate, add the click reaction components. A typical reaction might include:
-
10 µM this compound
-
10 µM Donor-Alkyne (for the interacting partner)
-
1 mM CuSO₄
-
5 mM Sodium Ascorbate (B8700270)
-
1 mM THPTA
-
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Remove excess dye and reaction components using size-exclusion chromatography.
-
The dual-labeled protein sample is now ready for FRET analysis using a fluorometer or a fluorescence microscope.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Inefficient metabolic incorporation of azido sugar. | Optimize the concentration and incubation time of the azido sugar. Ensure the cell line is capable of metabolizing the sugar analog. |
| Inactive click chemistry reagents. | Prepare fresh sodium ascorbate solution for each experiment. Ensure the copper source is not oxidized. | |
| High Background Signal | Non-specific binding of the dye. | Increase the number and duration of wash steps. Include a blocking step (e.g., with BSA) for in-situ labeling. |
| Incomplete removal of excess dye. | Use size-exclusion chromatography for in-vitro samples. For in-situ labeling, ensure thorough washing. | |
| No FRET Signal | Distance between donor and acceptor is greater than the Förster distance. | Ensure the labeling sites are in close proximity in the protein complex. Consider alternative labeling positions. |
| Incorrect spectral settings for FRET measurement. | Verify the excitation and emission wavelengths for both donor and acceptor. Check for spectral bleed-through. | |
| Photobleaching | High laser power or long exposure times. | Reduce laser power and exposure times. Use an anti-fade mounting medium. |
Conclusion
This compound is a versatile and powerful tool for the visualization of protein-protein interactions. Its application in conjunction with bioorthogonal click chemistry allows for the specific and efficient labeling of target proteins in complex biological samples. The protocols provided herein offer a framework for designing and executing experiments to study PPIs using FRET and co-localization microscopy. Careful optimization of labeling conditions and imaging parameters will yield high-quality data, advancing our understanding of cellular protein networks.
Troubleshooting & Optimization
How to reduce background fluorescence with Trisulfo-Cy5.5-Alkyne
Welcome to the technical support center for Trisulfo-Cy5.5-Alkyne. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and minimize background fluorescence.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can obscure your signal and lead to inaccurate results. This guide provides a systematic approach to identifying and resolving common causes of high background when using this compound.
Problem: High background fluorescence observed in imaging experiments.
| Potential Cause | Recommended Solution | Expected Outcome |
| Unbound this compound | 1. Optimize Washing Steps: Increase the number and duration of washes post-conjugation. Use a buffer like PBS with a mild detergent (e.g., 0.05% Tween-20).2. Purification: For labeled macromolecules in solution, consider purification methods like spin columns or dialysis to remove unconjugated dye. | Reduction of diffuse background fluorescence across the sample. |
| Non-Specific Binding of the Dye | 1. Use a Blocking Buffer: Pre-incubate your sample with a blocking buffer containing BSA or commercial blockers for cyanine (B1664457) dyes.2. Optimize Dye Concentration: Perform a titration experiment to determine the lowest concentration of this compound that provides a sufficient signal.[1] | Decreased signal in negative control samples and areas where the target molecule is absent. |
| Autofluorescence of Cells or Tissue | 1. Spectral Unmixing: If your imaging system supports it, use spectral unmixing to separate the this compound signal from the autofluorescence spectrum.2. Use of Quenching Agents: Treat fixed samples with quenching agents like sodium borohydride (B1222165) or Sudan Black B. | Reduced background signal originating from the biological sample itself. |
| Issues with Click Chemistry Reaction | 1. Optimize Reagent Concentrations: Ensure the correct stoichiometry, particularly a 5:1 ligand-to-copper ratio, to prevent side reactions.2. Use Fresh Reagents: Prepare fresh solutions of sodium ascorbate (B8700270) for each experiment as it is prone to oxidation.[1] | Cleaner and more specific labeling of the target molecule. |
| Instrument Settings | 1. Adjust Detector Gain/Exposure Time: Lower the detector gain or shorten the exposure time to reduce the amplification of background noise.2. Use Appropriate Filters: Ensure that the excitation and emission filters are correctly matched to the spectral profile of this compound (Ex/Em: ~678/694 nm). | Improved signal-to-noise ratio in the final image. |
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background fluorescence when using this compound?
A1: The main sources of background fluorescence include:
-
Unbound Dye: Residual this compound that has not been washed away after the labeling reaction.[2]
-
Non-Specific Binding: The dye can non-specifically adhere to cellular components or surfaces, particularly due to electrostatic interactions of the sulfo groups. Cyanine dyes are also known to bind non-specifically to monocytes and macrophages.
-
Cellular Autofluorescence: Endogenous fluorophores within cells and tissues can emit fluorescence that overlaps with the signal from this compound.
-
Suboptimal Click Chemistry: Incomplete or inefficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) can lead to side reactions and background signal.[1]
-
Instrument Noise: Background can also originate from the imaging system itself, such as detector noise and inappropriate filter sets.[2]
Q2: How does the "Trisulfo" modification affect background fluorescence?
A2: The three sulfonate (sulfo) groups on this compound significantly increase its water solubility.[3][4][5] This hydrophilicity helps to reduce non-specific binding that can occur with more hydrophobic dyes, which tend to aggregate and stick to cellular membranes and other surfaces. However, the negative charges from the sulfonate groups can sometimes lead to electrostatic, non-specific binding to positively charged cellular components. The use of appropriate blocking buffers can help mitigate this.
Q3: What are the recommended blocking agents to reduce non-specific binding of this compound?
A3: For general applications, a blocking buffer containing 1-5% Bovine Serum Albumin (BSA) in your staining buffer can be effective. For experiments involving immune cells, particularly monocytes and macrophages which are known to non-specifically bind cyanine dyes, consider using commercially available blocking buffers specifically designed for this purpose, such as Cyanine TruStain™ or BD Pharmingen™ MonoBlock™ Leukocyte Staining Buffer.
Q4: Can I use this compound for live-cell imaging?
A4: Yes, the high water solubility of this compound makes it suitable for live-cell imaging as it reduces the need for organic co-solvents that can be toxic to cells.[3][4][5] However, it is important to optimize the concentration of the dye and the click chemistry reagents, especially the copper catalyst, to minimize cytotoxicity. The use of a copper chelating ligand like THPTA is recommended for live-cell applications.
Q5: What are the optimal instrument settings for imaging this compound?
A5: For optimal detection of this compound, use an excitation source and emission filter that match its spectral properties (Excitation max ~678 nm, Emission max ~694 nm). It is recommended to start with a lower detector gain and exposure time and gradually increase them to achieve a good signal-to-noise ratio without saturating the detector. Always include a negative control (unlabeled sample) to set the baseline for background fluorescence.
Data Presentation
The following table provides a hypothetical comparison of the signal-to-noise ratio for this compound and a non-sulfonated Cy5.5-Alkyne in a cell-based imaging experiment. This data is for illustrative purposes to highlight the potential benefits of the trisulfonation.
| Fluorophore | Average Signal Intensity (a.u.) | Average Background Intensity (a.u.) | Signal-to-Noise Ratio (Signal/Background) |
| This compound | 8500 | 850 | 10.0 |
| Non-sulfonated Cy5.5-Alkyne | 7800 | 1300 | 6.0 |
This is a hypothetical representation of data.
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Click Chemistry (CuAAC) Labeling of Fixed Cells
This protocol provides a general workflow for labeling azide-modified biomolecules in fixed cells with this compound.
-
Cell Seeding and Fixation:
-
Seed cells on a suitable imaging surface (e.g., glass-bottom dish) and culture under appropriate conditions.
-
Wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization (Optional):
-
If targeting an intracellular molecule, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Blocking:
-
Incubate the cells in a blocking buffer (e.g., 3% BSA in PBS) for 30 minutes at room temperature.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 100 µL final volume:
-
This compound (from a 10 mM stock in water): 1 µL (final concentration: 100 µM)
-
Copper(II) Sulfate (from a 50 mM stock in water): 2 µL (final concentration: 1 mM)
-
THPTA ligand (from a 50 mM stock in water): 10 µL (final concentration: 5 mM)
-
Sodium Ascorbate (from a 500 mM stock in water, freshly prepared): 2 µL (final concentration: 10 mM)
-
PBS to make up the final volume.
-
-
Aspirate the blocking buffer and add the click reaction cocktail to the cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the click reaction cocktail and wash the cells three times with PBS containing 0.05% Tween-20 for 5 minutes each, protected from light.
-
Perform a final wash with PBS.
-
-
Counterstaining and Mounting (Optional):
-
If desired, counterstain the nuclei with a suitable dye (e.g., DAPI).
-
Mount the coverslip with an appropriate mounting medium.
-
-
Imaging:
-
Image the cells using a fluorescence microscope with appropriate filters for Trisulfo-Cy5.5 (Ex: ~678 nm, Em: ~694 nm).
-
Visualizations
References
Troubleshooting low signal in Trisulfo-Cy5.5-Alkyne experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Trisulfo-Cy5.5-Alkyne in click chemistry experiments.
Troubleshooting Low Signal
Low or no fluorescent signal is a common issue in experiments involving fluorescent labeling. This guide provides a systematic approach to identifying and resolving the root cause of low signal in your this compound experiments.
Initial Checks
Before delving into more complex troubleshooting, ensure the following basic aspects of your experiment are correct:
-
Filter Sets and Imaging Parameters: Confirm that the excitation and emission filters on your fluorescence microscope or imaging system are appropriate for this compound (Excitation max: ~678 nm, Emission max: ~694 nm).[1] Ensure that the exposure time and gain settings are optimized to detect the signal without causing excessive photobleaching.
-
Reagent Storage: Verify that this compound and all other critical reagents have been stored correctly. This compound should be stored at -20°C, protected from light.[1][2] Avoid repeated freeze-thaw cycles.
Troubleshooting Decision Tree
The following diagram outlines a step-by-step process to diagnose the cause of a low signal.
Caption: Troubleshooting workflow for low this compound signal.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for this compound?
A1: The maximal excitation wavelength for this compound is approximately 678 nm, and its maximal emission wavelength is around 694 nm.[1]
Q2: How should I store my this compound?
A2: this compound should be stored at -20°C in the dark and protected from moisture.[1][2] It is advisable to aliquot the dye upon receipt to avoid multiple freeze-thaw cycles.
Q3: My click reaction is not working. What are the most common reasons for failure?
A3: The most common reasons for a failed copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction are:
-
Inactive Copper Catalyst: The active catalyst is Copper(I), which can be easily oxidized to the inactive Copper(II) state by oxygen. It is crucial to use a freshly prepared solution of a reducing agent, such as sodium ascorbate (B8700270), to maintain the copper in its Cu(I) state.
-
Suboptimal Reagent Concentrations: The concentrations of the alkyne dye, the azide-modified biomolecule, the copper catalyst, and the reducing agent need to be optimized for your specific experiment.
-
Presence of Interfering Substances: Buffers containing primary amines (e.g., Tris) or high concentrations of chelating agents (e.g., EDTA) can interfere with the click reaction.[3] Thiols can also interfere with the reaction.[4]
-
Poor Solubility of Reagents: Ensure that all components, especially the alkyne dye, are fully dissolved in the reaction buffer. This compound is soluble in water, DMSO, and DMF.[1]
Q4: Can I perform the click reaction in a buffer containing Tris?
A4: It is generally not recommended to use buffers containing primary amines like Tris, as they can interfere with the labeling reaction.[3] Amine-free buffers such as PBS, MES, or HEPES are preferred.[3]
Q5: How can I reduce background fluorescence?
A5: High background can be caused by several factors:
-
Excess Dye: Ensure that all unreacted this compound is thoroughly washed away after the labeling reaction.
-
Nonspecific Binding: If you are labeling cells or tissues, insufficient blocking can lead to nonspecific binding of the dye.
-
Autofluorescence: Some biological samples exhibit natural fluorescence. This can be checked by imaging an unstained control sample.
Experimental Protocols
This section provides a general protocol for labeling an azide-modified protein with this compound using a copper-catalyzed click reaction. Note: This is a starting point, and optimization of reagent concentrations and reaction conditions may be necessary for your specific application.
Labeling of Azide-Modified Protein with this compound
Materials:
-
Azide-modified protein
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium Ascorbate
-
Copper ligand (e.g., THPTA)
-
Amine-free buffer (e.g., PBS, pH 7.4)
-
DMSO or DMF (for preparing dye stock solution)
-
Purification column (e.g., desalting column) to remove excess dye
Procedure:
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO or DMF.
-
Azide-modified Protein: Prepare a solution of your protein in an amine-free buffer. The optimal protein concentration is typically 2-10 mg/mL.[3]
-
Copper(II) Sulfate: Prepare a 100 mM stock solution in deionized water.
-
Sodium Ascorbate: Prepare a 1 M stock solution in deionized water. This solution should be prepared fresh immediately before use.
-
Copper Ligand (e.g., THPTA): Prepare a 100 mM stock solution in deionized water.
-
-
Prepare Click Reaction Cocktail:
-
In a microcentrifuge tube, combine the following in the order listed. The final concentrations provided are a starting point and should be optimized.
-
| Reagent | Stock Concentration | Final Concentration | Volume for 100 µL Reaction |
| Azide-modified Protein | Varies | 10 µM | Varies |
| This compound | 10 mM | 50 µM | 0.5 µL |
| Copper Ligand | 100 mM | 500 µM | 0.5 µL |
| Copper(II) Sulfate | 100 mM | 100 µM | 0.1 µL |
| Sodium Ascorbate | 1 M | 1 mM | 0.1 µL |
| Amine-free Buffer | - | - | To 100 µL |
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to initiate the click reaction.
-
Mix gently by pipetting.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove the unreacted this compound and other reaction components by passing the reaction mixture through a desalting column or by using another appropriate purification method.
-
-
Analysis:
-
Confirm the labeling of your protein by fluorescence imaging, SDS-PAGE with in-gel fluorescence scanning, or spectrophotometry.
-
Experimental Workflow Diagram
Caption: General experimental workflow for labeling with this compound.
Quantitative Data Summary
The following table provides a summary of recommended starting concentrations for the key components in a copper-catalyzed click chemistry reaction. These values may need to be optimized for specific applications.
| Component | Recommended Starting Concentration |
| Azide-modified Biomolecule | 10 - 100 µM |
| This compound | 25 - 250 µM |
| Copper(II) Sulfate (CuSO₄) | 50 - 200 µM |
| Sodium Ascorbate | 0.5 - 5 mM |
| Copper Ligand (e.g., THPTA) | 0.25 - 1 mM |
Signaling Pathway and Logical Relationship Diagrams
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Mechanism
The following diagram illustrates the basic mechanism of the CuAAC reaction, which forms the basis of click chemistry labeling with this compound.
Caption: Simplified mechanism of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
References
Preventing aggregation of Trisulfo-Cy5.5-Alkyne during labeling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of Trisulfo-Cy5.5-Alkyne during labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it prone to aggregation?
This compound is a near-infrared fluorescent dye equipped with an alkyne functional group for use in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[1][2][3] As a cyanine (B1664457) dye with an extended polymethine backbone, it is susceptible to intermolecular interactions, such as van der Waals forces and π-π stacking, which can lead to the formation of non-fluorescent H-aggregates.[4] While the trisulfonation of the molecule enhances its water solubility to mitigate aggregation, issues can still arise at high concentrations, in certain buffer conditions, or during the labeling reaction itself.[5][6]
Q2: How can I visually or spectrally detect aggregation of this compound?
Aggregation of this compound can be detected in a few ways:
-
Visual Inspection: The most straightforward sign of severe aggregation is the appearance of turbidity, precipitation, or a color change in the dye solution.
-
UV-Vis Spectroscopy: Aggregation leads to characteristic changes in the absorbance spectrum. The formation of H-aggregates typically results in a blue-shift of the main absorbance peak and the appearance of a new shoulder at a shorter wavelength. In contrast, J-aggregates, which are less common for Cy5 dyes, would show a red-shifted and sharpened absorbance band.
Q3: What are the main factors that contribute to the aggregation of this compound during labeling?
Several factors can promote the aggregation of this compound:
-
High Dye Concentration: The higher the concentration of the dye, the greater the likelihood of intermolecular interactions and aggregation.[7]
-
Buffer Composition: The pH and ionic strength of the reaction buffer can significantly influence dye solubility and aggregation.[8]
-
Presence of Organic Solvents: While a small amount of an organic co-solvent like DMSO or DMF is often necessary to dissolve the dye, an inappropriate ratio of aqueous buffer to organic solvent can induce precipitation.[5]
-
Temperature: Temperature can affect both the kinetics of aggregation and the stability of the dye.
-
High Dye-to-Biomolecule Ratio: Using a large molar excess of the dye during labeling can lead to unbound dye molecules aggregating in the reaction mixture.
Q4: Can I use organic co-solvents to prevent aggregation? If so, which ones and at what concentration?
Yes, organic co-solvents are often essential for preventing aggregation. This compound is soluble in water, DMSO, and DMF.[1] For labeling reactions, it is common practice to first dissolve the dye in a small amount of anhydrous DMSO or DMF to create a concentrated stock solution. This stock solution is then added to the aqueous reaction buffer containing the biomolecule. The final concentration of the organic co-solvent in the reaction mixture should be kept to a minimum to avoid denaturation of the biomolecule, typically in the range of 5-20%.[5]
Q5: Are there any additives that can help prevent aggregation?
While not always necessary for sulfonated dyes, certain additives can help prevent aggregation. These are typically used as a last resort if other optimization steps fail.
-
Surfactants: Non-ionic surfactants like Tween-20 or Triton X-100 at low concentrations (below their critical micelle concentration) can help to disrupt hydrophobic interactions that lead to aggregation.
-
Anti-aggregation Reagents: Commercially available anti-aggregation reagents can be effective, but their compatibility with the specific biomolecule and downstream applications should be carefully considered.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Visible precipitate or turbidity in the dye stock solution or reaction mixture. | Dye concentration is too high. | Prepare a more dilute stock solution of this compound. Ensure the final concentration in the labeling reaction is as low as feasible while still achieving efficient labeling. |
| Inappropriate solvent composition. | When preparing the labeling reaction, add the this compound stock solution (in DMSO or DMF) to the aqueous buffer containing the biomolecule dropwise while gently vortexing to ensure rapid mixing and prevent localized high concentrations of the dye. Adjust the final percentage of the organic co-solvent. | |
| Low labeling efficiency and/or weak fluorescence signal of the final conjugate. | Aggregation of the dye is leading to quenching of its fluorescence and reduced reactivity. | Confirm the absence of aggregation using UV-Vis spectroscopy. If aggregation is detected, optimize the reaction conditions as described in this guide, including lowering the dye concentration, adjusting the buffer pH and ionic strength, and optimizing the co-solvent percentage. |
| Inefficient click chemistry reaction. | Ensure all click chemistry reagents are fresh and of high quality. The copper(I) catalyst is prone to oxidation, so it is crucial to use a reducing agent like sodium ascorbate (B8700270) and a stabilizing ligand such as THPTA or TBTA.[9][10] | |
| UV-Vis spectrum of the dye shows a blue-shifted shoulder peak. | Formation of H-aggregates. | This is a clear indication of aggregation. Follow the recommendations for preventing aggregation, such as diluting the dye solution, adding a co-solvent, or modifying the buffer conditions. |
Experimental Protocols
Protocol 1: General Procedure for Labeling an Azide-Modified Protein with this compound
This protocol provides a general guideline for a copper(I)-catalyzed click chemistry reaction. The optimal conditions may vary depending on the specific protein and should be determined empirically.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS, HEPES)
-
This compound
-
Anhydrous DMSO
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Sodium Ascorbate
-
Deionized water
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare Stock Solutions:
-
This compound: Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.
-
THPTA/TBTA Ligand: Prepare a 100 mM stock solution in deionized water (for THPTA) or DMSO (for TBTA).
-
Sodium Ascorbate: Prepare a fresh 300 mM stock solution in deionized water immediately before use.
-
-
Prepare the Reaction Mixture:
-
In a microcentrifuge tube, combine the following in order:
-
Azide-modified protein (e.g., 50 µL of a 1-5 mg/mL solution)
-
PBS buffer (pH 7.4) to bring the volume to 170 µL
-
This compound stock solution (e.g., 20 µL of a 2.5 mM working solution for a final concentration of ~250 µM, adjust as needed)
-
-
Vortex briefly to mix.
-
-
Add Click Chemistry Reagents:
-
Add 10 µL of the 100 mM THPTA/TBTA ligand solution. Vortex briefly.
-
Add 10 µL of the 20 mM CuSO₄ solution. Vortex briefly.
-
To initiate the reaction, add 10 µL of the freshly prepared 300 mM sodium ascorbate solution. Vortex briefly.
-
-
Incubation:
-
Protect the reaction from light and incubate at room temperature for 30-60 minutes.
-
-
Purification:
-
Purify the labeled protein from unreacted dye and catalyst using a suitable method, such as size-exclusion chromatography.
-
Protocol 2: Monitoring Dye Aggregation using UV-Vis Spectroscopy
Materials:
-
This compound
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
DMSO
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a Monomeric Reference Spectrum:
-
Dissolve a small amount of this compound in 100% DMSO to a concentration where the absorbance is within the linear range of the spectrophotometer (e.g., ~1 µM). This will serve as the spectrum for the monomeric form of the dye.
-
-
Prepare Samples with Varying Aqueous Content:
-
Prepare a series of solutions with a constant final concentration of this compound but with increasing percentages of aqueous buffer (e.g., 0%, 20%, 40%, 60%, 80%, 95% aqueous buffer in DMSO).
-
-
Acquire Spectra:
-
Acquire the UV-Vis absorbance spectrum for each solution from approximately 400 nm to 800 nm.
-
-
Analyze the Spectra:
-
Compare the spectra of the aqueous solutions to the reference spectrum in 100% DMSO.
-
Look for a decrease in the main absorbance peak and the appearance of a blue-shifted shoulder, which indicates the formation of H-aggregates.
-
Data Presentation
Table 1: Recommended Starting Concentrations for Click Chemistry Reagents
| Reagent | Stock Solution Concentration | Final Reaction Concentration |
| This compound | 10 mM in DMSO | 25-250 µM |
| Azide-modified Biomolecule | 1-5 mg/mL | - |
| THPTA/TBTA Ligand | 100 mM | 5 mM |
| Copper(II) Sulfate (CuSO₄) | 20 mM | 1 mM |
| Sodium Ascorbate | 300 mM (freshly prepared) | 15 mM |
Table 2: Influence of Co-Solvent on Cyanine Dye Aggregation (General Guidance)
| Co-Solvent | Recommended Final Concentration in Reaction | Notes |
| DMSO | 5-20% (v/v) | Helps to maintain the dye in its monomeric form. Higher concentrations may be detrimental to protein stability.[5] |
| DMF | 5-20% (v/v) | Similar to DMSO, can be used to dissolve the dye and prevent aggregation. |
Visualizations
Caption: Experimental workflow for labeling with this compound.
Caption: Factors influencing this compound aggregation.
References
- 1. This compound, 2055046-12-1 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Trisulfo-Cy5-Alkyne, 2055138-90-2 | BroadPharm [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. lumiprobe.com [lumiprobe.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
- 10. interchim.fr [interchim.fr]
Optimizing copper catalyst concentration for Trisulfo-Cy5.5-Alkyne reactions
Welcome to the technical support center for optimizing copper catalyst concentration in Trisulfo-Cy5.5-Alkyne reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their click chemistry experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for the copper catalyst in a this compound reaction?
A1: For most bioconjugation applications, a copper(II) sulfate (B86663) (CuSO₄) concentration in the range of 50 µM to 100 µM is a good starting point.[1][2] This concentration range is often sufficient to achieve a high reaction rate without causing significant degradation of sensitive biomolecules.[1] In some cases, particularly when dealing with substrates that can sequester copper ions (e.g., proteins with hexahistidine tags), the copper concentration may need to be increased, up to a maximum of 0.5 mM.[1]
Q2: Why is a ligand, such as THPTA, necessary for the reaction?
A2: A water-soluble ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is crucial for several reasons. Firstly, it stabilizes the catalytically active copper(I) oxidation state, preventing its oxidation to the inactive copper(II) species.[3][4] Secondly, the ligand accelerates the reaction rate.[5] Finally, it helps protect sensitive biomolecules, such as fluorescent dyes and proteins, from oxidative damage that can be caused by reactive oxygen species (ROS) generated by the copper catalyst and reducing agent.[5][6] A ligand-to-copper ratio of 5:1 is generally recommended to ensure all copper ions are complexed.[1][5]
Q3: What is the role of sodium ascorbate (B8700270) in the reaction mixture?
A3: Sodium ascorbate is the most commonly used reducing agent in copper-catalyzed click chemistry.[1][3] Its primary function is to reduce the copper(II) sulfate (CuSO₄) precursor to the active copper(I) catalyst required for the cycloaddition reaction.[4][7] It is essential to use a freshly prepared solution of sodium ascorbate, as it can oxidize over time, losing its effectiveness.[3]
Q4: Can I pre-mix the copper sulfate and sodium ascorbate solutions?
A4: No, you should avoid pre-mixing copper-containing solutions with sodium ascorbate in the absence of a stabilizing ligand.[1] The recommended order of addition is to first mix the copper sulfate with the ligand (e.g., THPTA), add this mixture to your azide (B81097) and alkyne substrates, and then initiate the reaction by adding the sodium ascorbate solution.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no reaction yield | Inactive copper catalyst due to oxidation. | Ensure you are using a fresh solution of sodium ascorbate.[3] Degas your reaction buffer to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[6] Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[6] |
| Insufficient copper catalyst concentration. | Increase the copper concentration in increments, for example, from 100 µM to 250 µM.[5] If your biomolecule has copper-chelating motifs (e.g., His-tags), a higher catalyst concentration may be necessary.[1] | |
| Ineffective ligand. | Use a water-soluble, copper-chelating ligand like THPTA or BTTAA to stabilize the Cu(I) catalyst.[8] Ensure the ligand-to-copper ratio is optimal, typically 5:1.[5] | |
| Interference from buffer components. | Avoid buffers containing chelators like EDTA, or high concentrations of thiols, which can interfere with the copper catalyst.[6] | |
| Degradation of Trisulfo-Cy5.5 dye (loss of fluorescence) | Oxidative damage from reactive oxygen species (ROS). | The combination of a copper catalyst and a reducing agent like sodium ascorbate can generate ROS.[6] Using a stabilizing ligand like THPTA is critical to minimize this.[6] The addition of aminoguanidine (B1677879) (final concentration of 1-5 mM) can act as a scavenger for reactive byproducts of ascorbate oxidation.[1][2][5] |
| Formation of side products (e.g., alkyne homocoupling) | Oxidation of the Cu(I) catalyst to Cu(II). | Maintain a sufficient excess of the reducing agent (sodium ascorbate) to ensure the copper remains in the +1 oxidation state.[9] Rigorously exclude oxygen from the reaction mixture.[3][9] |
| Inconsistent reaction rates | Variability in reagent quality. | Use high-purity reagents. Always prepare fresh solutions of the reducing agent.[9] |
| Presence of oxygen. | Even small amounts of oxygen can impact the concentration of the active Cu(I) catalyst. Degas all solvents and solutions before use and maintain an inert atmosphere if possible.[9] |
Experimental Protocols
General Protocol for this compound Labeling
This protocol is a starting point and may require optimization for your specific application.
-
Prepare Stock Solutions:
-
This compound: Prepare a 10 mM stock solution in a suitable solvent like DMSO.
-
Azide-containing molecule: Prepare a 10 mM stock solution in a compatible solvent.
-
Copper(II) Sulfate (CuSO₄): Prepare a 20 mM stock solution in water.[5]
-
THPTA: Prepare a 50 mM stock solution in water.[5]
-
Sodium Ascorbate: Prepare a 100 mM stock solution in water immediately before use.[2][5]
-
Aminoguanidine Hydrochloride: Prepare a 100 mM stock solution in water.[5]
-
-
Reaction Setup (for a 500 µL final volume): a. In a microcentrifuge tube, combine your azide-containing biomolecule and this compound in your reaction buffer (e.g., phosphate-buffered saline, pH 7.4) to a volume of 437.5 µL. The final concentration of the limiting reagent (typically the biomolecule) can be in the low micromolar range (e.g., 2-50 µM), with a 2 to 10-fold molar excess of the other reactant. b. In a separate tube, premix 2.5 µL of 20 mM CuSO₄ and 5.0 µL of 50 mM THPTA.[5] Let this mixture stand for 1-2 minutes. c. Add the 7.5 µL of the CuSO₄/THPTA mixture to the reaction tube containing the azide and alkyne. This will give a final CuSO₄ concentration of 100 µM and a THPTA concentration of 500 µM.[5] d. Add 25 µL of 100 mM aminoguanidine hydrochloride for a final concentration of 5 mM.[5] e. To initiate the reaction, add 25 µL of the freshly prepared 100 mM sodium ascorbate solution for a final concentration of 5 mM.[5] f. Mix the reaction gently and incubate at room temperature for 1 hour, protected from light. g. Purify the labeled product using an appropriate method for your biomolecule (e.g., size exclusion chromatography, dialysis, or HPLC).
Optimization using a Fluorogenic Assay
Before using your valuable this compound, it is highly recommended to optimize the reaction conditions using a fluorogenic azide, such as a coumarin-based azide, and a simple alkyne like propargyl alcohol.[1][5] The reaction progress can be monitored by the increase in fluorescence, allowing for rapid determination of optimal catalyst and additive concentrations.[1]
Visualizing Experimental Workflow and Logic
Caption: General experimental workflow for this compound click chemistry labeling.
Caption: Troubleshooting logic for low-yield this compound reactions.
References
- 1. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. broadpharm.com [broadpharm.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Click Chemistry [organic-chemistry.org]
- 8. interchim.fr [interchim.fr]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Post-Labeling Purification of Trisulfo-Cy5.5-Alkyne Conjugates
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of excess copper catalyst following the labeling of molecules with Trisulfo-Cy5.5-Alkyne via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "Click Chemistry".
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove the copper catalyst after my this compound labeling reaction?
A1: Residual copper ions from the catalyst can compromise your experimental results and the integrity of your labeled product. Key reasons for removal include:
-
Cellular Toxicity: Copper ions can be toxic to cells, which is a significant concern for in vitro and in vivo biological applications.[1][2]
-
Interference with Fluorescence: Excess copper can quench the fluorescence of cyanine (B1664457) dyes like Cy5.5, leading to inaccurate quantification and imaging results.
-
Product Instability: The presence of copper can affect the stability and purity of the final labeled molecule.[1]
-
Downstream Reaction Interference: Residual copper may interfere with subsequent enzymatic or chemical reactions.[1]
-
Biomolecule Degradation: Copper ions can cause damage to sensitive biomolecules such as DNA and RNA, leading to strand breaks.[3][4]
Q2: What are the most common methods for removing the copper catalyst?
A2: Several effective methods are available for removing residual copper. The choice of method depends on the properties of your labeled molecule. The most common approaches are:
-
Chelation: Using a chelating agent like Ethylenediaminetetraacetic acid (EDTA) to form a water-soluble complex with copper, which can then be removed.[1]
-
Solid-Phase Extraction: Employing scavenger resins that selectively bind to copper, allowing for removal by simple filtration.[1]
-
Precipitation: Inducing the precipitation of copper salts, which are then separated by filtration.[1]
-
Size Exclusion Chromatography (SEC): Separating the larger labeled biomolecule from the smaller copper complexes.[1]
-
Dialysis: Particularly useful for macromolecules, this method involves dialyzing the reaction mixture against a buffer containing a chelating agent.[1][5]
Q3: How do I choose the best copper removal method for my this compound labeled molecule?
A3: The optimal method depends on the nature of your labeled molecule (e.g., small molecule, protein, oligonucleotide), its solubility, and the required final purity.
-
For water-soluble macromolecules like proteins and oligonucleotides, dialysis against an EDTA-containing buffer or size exclusion chromatography are often preferred as they are gentle methods that preserve the integrity of the biomolecule.[1][5]
-
For organic-soluble molecules , liquid-liquid extraction with an aqueous EDTA solution is a common and effective technique.[1]
-
Solid-phase scavengers are versatile and can be used for both aqueous and organic-soluble products, offering a quick and efficient cleanup.[1]
Troubleshooting Guide
| Problem | Probable Cause | Solution |
| Low fluorescence signal after labeling and purification. | Residual copper is quenching the Cy5.5 dye. | Repeat the copper removal step or try a more stringent method. For example, if you performed a single EDTA wash, try multiple washes or use a copper scavenger resin. |
| My water-soluble biomolecule precipitates during purification. | The purification method is too harsh (e.g., organic solvent precipitation). | For sensitive biomolecules, use milder purification techniques such as dialysis against an EDTA buffer or size exclusion chromatography.[1][5] |
| The copper-EDTA complex is difficult to remove from my water-soluble product. | The product and the copper-EDTA complex are of similar size or have similar properties. | Size exclusion chromatography can be effective in separating molecules based on size and can be used to separate a large product from the smaller copper-EDTA complex.[1] |
| Low yield of my labeled product after purification. | The product may be adsorbing to the purification media (e.g., scavenger resin). | Pre-treat the purification media according to the manufacturer's instructions. Elute the product with a suitable solvent. For oligonucleotides, a simple precipitation step can sometimes be sufficient to recover the product in high yield.[3][6] |
| The click reaction failed or has very low efficiency. | The copper catalyst was sequestered by components in the reaction mixture, especially with complex biological samples like proteins or nucleic acids. | Use a copper-stabilizing ligand like THPTA or TBTA.[7][8][9] In some cases, adding an excess of the copper catalyst may be necessary.[7] |
Experimental Protocols
Protocol 1: Copper Removal by EDTA Extraction (for Organic-Soluble Products)
This protocol is suitable for products that can be extracted into an organic solvent immiscible with water.
-
Dilution: After the click reaction is complete, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) or dichloromethane.
-
Extraction: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a 0.5 M aqueous solution of EDTA (pH 8.0).
-
Mixing and Separation: Shake the funnel vigorously, venting periodically. Allow the layers to separate. The aqueous layer containing the copper-EDTA complex will often turn blue or green.
-
Aqueous Layer Removal: Carefully drain and discard the lower aqueous layer.
-
Repeat: Repeat the extraction with a fresh EDTA solution until the aqueous layer is colorless.
-
Final Washes: Wash the organic layer with water and then with brine to remove any remaining EDTA and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified product.[1]
Caption: Workflow for copper removal via EDTA extraction.
Protocol 2: Copper Removal using a Solid-Phase Scavenger Resin
This protocol provides a general procedure for using a copper scavenger resin. Always consult the manufacturer's specific instructions for the resin you are using.
-
Resin Addition: To the completed click reaction mixture, add the recommended amount of copper scavenger resin.
-
Incubation: Stir the suspension at room temperature for the time specified by the manufacturer (typically 1-4 hours).
-
Filtration: Filter the mixture to remove the resin. A syringe filter can be convenient for small-scale reactions.
-
Washing: Wash the collected resin with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Product Isolation: Combine the filtrate and the washings. The purified product can then be isolated by removing the solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. glenresearch.com [glenresearch.com]
- 4. mdpi.com [mdpi.com]
- 5. echemi.com [echemi.com]
- 6. glenresearch.com [glenresearch.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. confluore.com [confluore.com]
- 9. broadpharm.com [broadpharm.com]
Improving signal-to-noise ratio with Trisulfo-Cy5.5-Alkyne
Welcome to the technical support center for Trisulfo-Cy5.5-Alkyne. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and improve your signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a near-infrared (NIR) fluorescent dye equipped with an alkyne functional group.[1] This allows it to be covalently attached to molecules containing an azide (B81097) group through a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a type of "click chemistry".[1][2][3] Its primary applications are in fluorescence imaging and other fluorescence-based biochemical analyses where the specific and efficient labeling of biomolecules is required.[4] The "Trisulfo" modification refers to the presence of three sulfonate groups, which significantly increases the dye's water solubility.[5]
Q2: What are the spectral properties of this compound?
This compound is a far-red emitting fluorophore.[5] The specific excitation and emission maxima can vary slightly depending on the supplier and the local chemical environment.
| Property | Wavelength (nm) | Reference |
| Excitation Maximum | ~678 nm | [6] |
| Emission Maximum | ~694 nm | [6] |
Q3: What are the main advantages of using a NIR dye like this compound?
The primary advantage of using a near-infrared dye is the reduction of background noise from autofluorescence inherent in many biological samples.[7] Autofluorescence is most prominent in the blue and green regions of the spectrum. By shifting excitation and emission to the far-red, the specific signal from Trisulfo-Cy5.5 is more easily distinguished from the natural glow of cells or tissues, resulting in a cleaner signal and a higher signal-to-noise ratio.[7]
Q4: What is "click chemistry" and why is it used for labeling with this compound?
Click chemistry refers to a class of reactions that are highly efficient, specific, and biocompatible. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example.[2][3] This reaction forms a stable triazole linkage between the alkyne on the Trisulfo-Cy5.5 dye and an azide group on the target molecule.[7] This method is highly selective, as both alkyne and azide groups are generally absent from biological systems, ensuring that the dye is attached only to the intended target.[2][8] The reaction is also efficient in aqueous buffers and over a wide pH range (typically 4-11).[2]
Troubleshooting Guide
High Background Fluorescence
High background can obscure your specific signal, leading to a poor signal-to-noise ratio. Here are common causes and solutions:
| Cause | Recommended Solution |
| Non-specific binding of the dye | - Optimize Blocking: Before the click reaction, incubate your sample with a blocking buffer (e.g., 3% BSA in PBS) to minimize non-specific binding.[9] - Increase Wash Steps: After the click reaction, increase the number and/or duration of wash steps to thoroughly remove any unbound dye.[9] |
| Excessive Dye Concentration | Perform a titration experiment to determine the lowest concentration of this compound that provides a strong specific signal without increasing background. A typical starting concentration for the alkyne-fluorophore in the click reaction cocktail is around 2.5 µM, but this may require optimization.[10] |
| Sample Autofluorescence | While this compound is in the NIR spectrum to minimize this, some samples may still exhibit autofluorescence. Always include an unstained control to assess the level of autofluorescence. |
| Impure Reagents | Ensure all buffers and reagents are freshly prepared and of high purity. Old or degraded reagents can contribute to background fluorescence. |
Weak or No Specific Signal
A weak signal can be difficult to distinguish from background noise. Consider the following troubleshooting steps:
| Cause | Recommended Solution |
| Inefficient Click Reaction | - Check Reagent Concentrations: Ensure the concentrations of all click reaction components (copper sulfate, reducing agent, ligand, and dye) are optimal. Prepare the sodium ascorbate (B8700270) solution fresh.[10][11] - Copper Catalyst Issues: The copper(I) catalyst is essential. Ensure the reducing agent (e.g., sodium ascorbate) is fresh to efficiently reduce Cu(II) to Cu(I). Consider using a copper-chelating ligand like THPTA to stabilize the Cu(I) ion and improve reaction efficiency.[11] - Degassed Solution: For in vitro reactions, degassing the solution by bubbling with an inert gas (e.g., argon or nitrogen) before adding the copper catalyst can improve reaction efficiency.[2] |
| Low Incorporation of Azide | Confirm that the azide-modified biomolecule is being successfully incorporated into your sample. This may require optimizing the metabolic labeling or conjugation step where the azide is introduced. |
| Photobleaching | - Use Antifade Reagents: Mount your samples in a mounting medium containing an antifade reagent. - Minimize Light Exposure: Reduce the intensity and duration of light exposure during imaging. Use neutral density filters and only illuminate the sample when acquiring data.[12] |
| Incorrect Filter Sets | Verify that the excitation and emission filters on your microscope are appropriate for the spectral properties of this compound. |
Experimental Protocols
General Protocol for Fluorescent Labeling in Fixed Cells via Click Chemistry
This protocol provides a general workflow for labeling azide-modified biomolecules in fixed and permeabilized cells with this compound.
Materials:
-
Fixed and permeabilized cells with incorporated azide groups
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Blocking Buffer (e.g., 3% BSA in PBS)
-
Click Reaction Buffer (e.g., PBS)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in H₂O)
-
Copper Ligand (e.g., THPTA) stock solution (e.g., 50 mM in H₂O)
-
Reducing Agent (e.g., Sodium Ascorbate) stock solution (e.g., 500 mM in H₂O, prepare fresh )
-
Antifade mounting medium
Procedure:
-
Blocking:
-
Wash the fixed and permeabilized cells three times with PBS.
-
Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature.
-
-
Prepare Click Reaction Cocktail:
-
Important: Prepare the click reaction cocktail immediately before use and add the components in the order listed below. Premix the CuSO₄ and ligand before adding to the reaction buffer. Add the sodium ascorbate last to initiate the reaction.[10]
-
The following is an example for a 500 µL final volume. Optimization of final concentrations may be necessary.
-
| Component | Stock Concentration | Volume for 500 µL | Final Concentration |
| This compound | 1 mM in DMSO | 1.25 µL | 2.5 µM |
| Copper(II) Sulfate (CuSO₄) | 50 mM in H₂O | 5 µL | 500 µM |
| Copper Ligand (e.g., THPTA) | 50 mM in H₂O | 25 µL | 2.5 mM |
| Reducing Agent (Sodium Ascorbate) | 500 mM in H₂O (prepare fresh) | 5 µL | 5 mM |
| PBS | 1X | 463.75 µL | - |
-
Click Reaction:
-
Remove the blocking buffer from the cells.
-
Add the click reaction cocktail to the cells and incubate for 30 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the click reaction cocktail.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips on microscope slides using an antifade mounting medium.
-
Image the samples using a fluorescence microscope with appropriate filter sets for Trisulfo-Cy5.5.
-
Visualizations
Caption: Experimental workflow for labeling with this compound.
Caption: Troubleshooting workflow for low signal-to-noise ratio.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. interchim.fr [interchim.fr]
- 3. Click Chemistry [organic-chemistry.org]
- 4. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lumiprobe.com [lumiprobe.com]
- 6. This compound, 2055046-12-1 | BroadPharm [broadpharm.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. interchim.fr [interchim.fr]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. confluore.com [confluore.com]
- 12. abcam.com [abcam.com]
Trisulfo-Cy5.5-Alkyne stability in different buffers
Welcome to the technical support center for Trisulfo-Cy5.5-Alkyne. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to the stability of this fluorescent dye in various buffer systems.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a water-soluble, near-infrared fluorescent dye functionalized with an alkyne group. The trisulfonation enhances its hydrophilicity, reducing aggregation in aqueous environments. The alkyne group allows for its covalent attachment to azide-modified molecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry." It is frequently used for labeling biomolecules such as proteins, peptides, and nucleic acids for applications in fluorescence imaging, flow cytometry, and other fluorescence-based assays.
Q2: What are the recommended storage conditions for this compound?
For long-term stability, the lyophilized powder should be stored at -20°C, protected from light and moisture. Stock solutions can be prepared in anhydrous DMSO or DMF and should be stored at -20°C in small, single-use aliquots to minimize freeze-thaw cycles. Aqueous solutions of the dye are less stable and should be prepared fresh for each experiment.
Q3: How does pH affect the fluorescence of this compound?
The fluorescence intensity of Trisulfo-Cy5.5 and similar cyanine (B1664457) dyes is generally stable and insensitive to pH within a range of 4 to 10. However, extreme pH values outside of this range can lead to the degradation of the dye and a loss of fluorescence. It is always recommended to perform labeling reactions and subsequent experiments in a well-buffered solution within the optimal pH range for your biomolecule of interest.
Q4: What causes the degradation of cyanine dyes like this compound?
The primary degradation pathways for cyanine dyes are photodegradation (photobleaching) and oxidation.
-
Photobleaching: Exposure to high-intensity light, especially from lasers during fluorescence imaging, can cause irreversible damage to the fluorophore, leading to a loss of fluorescence. The polymethine chain of the cyanine dye is particularly susceptible to photo-oxidation.
-
Oxidation: Cyanine dyes can be oxidized by reactive oxygen species (ROS) present in the buffer or generated during photochemical reactions. This can lead to the cleavage of the polymethine bridge and the formation of non-fluorescent products.
Troubleshooting Guide: Stability in Different Buffers
This guide addresses common issues related to the stability of this compound in various buffers.
| Problem | Potential Cause | Recommended Solution |
| Low or no fluorescence signal after labeling in a specific buffer. | Buffer Instability: The dye may be degrading in the chosen buffer due to incompatible components or suboptimal pH. | Test the stability of the dye in your buffer of choice using the provided experimental protocol. Consider switching to a recommended buffer such as PBS (pH 7.4). |
| Presence of Amines: Buffers containing primary amines (e.g., Tris) can react with certain reactive esters if you are using a different form of the dye. While the alkyne group of this compound is not directly reactive with amines, some amine-containing buffers can influence the stability of the dye or interfere with downstream applications. | For labeling reactions, it is best to use amine-free buffers like phosphate-buffered saline (PBS) or borate (B1201080) buffer. If Tris buffer is required for your application, assess the stability of the dye-conjugate in it prior to your main experiment. | |
| Fluorescence signal fades rapidly during imaging. | Photobleaching: The dye is being damaged by the excitation light. | - Reduce the laser power to the minimum required for adequate signal detection.- Decrease the exposure time.- Use an anti-fade mounting medium for microscopy applications.- Minimize the exposure of the sample to light during all experimental steps. |
| High background fluorescence. | Dye Aggregation: In some buffers or at high concentrations, cyanine dyes can form non-fluorescent aggregates that can contribute to background signal upon dissociation or non-specific binding. The trisulfonation of this dye helps to minimize aggregation. | - Use buffers with sufficient ionic strength (e.g., PBS) to maintain dye solubility.- Avoid excessively high dye concentrations.- Ensure thorough removal of unbound dye after the labeling reaction through size-exclusion chromatography or dialysis. |
| Inconsistent fluorescence intensity between experiments. | Buffer Variability: Inconsistent preparation of buffers (pH, component concentration) can affect dye stability and fluorescence quantum yield. | - Prepare buffers fresh and from high-purity reagents.- Verify the pH of the buffer before each use.- Store buffers appropriately to prevent degradation. |
Buffer Stability Overview
While specific quantitative data for this compound is limited, the following table provides a general guideline for its expected stability in common laboratory buffers based on the properties of similar sulfonated cyanine dyes.
| Buffer | pH Range | Expected Stability | Notes |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.6 | Good | Recommended for most click chemistry labeling and fluorescence imaging applications due to its physiological pH and ionic strength. |
| Tris-Buffered Saline (TBS) | 7.4 - 8.0 | Moderate | While generally compatible, some variability in stability has been observed with cyanine dyes. It is advisable to test for your specific application. |
| Borate Buffer | 8.0 - 9.0 | Good | A suitable alternative to PBS, especially for labeling reactions that require a slightly more alkaline pH. |
| HEPES Buffer | 7.2 - 7.6 | Good | Often used in cell culture and imaging experiments; generally shows good compatibility with cyanine dyes. |
| Citrate Buffer | 4.0 - 6.0 | Moderate to Poor | Acidic pH can potentially lead to dye degradation over extended periods. Stability should be verified. |
Disclaimer: This table provides general guidance. For critical applications, it is highly recommended to perform a stability test of this compound in your specific buffer system using the protocol provided below.
Experimental Protocol: Assessing the Stability of this compound
This protocol outlines a method to determine the stability of this compound in a buffer of your choice over time.
Objective: To measure the change in fluorescence intensity of this compound when incubated in a specific buffer at different temperatures.
Materials:
-
This compound
-
Anhydrous DMSO
-
Your test buffer(s) (e.g., PBS, Tris, Borate)
-
Microplate reader with fluorescence capabilities (Excitation ~678 nm, Emission ~694 nm)
-
Black, clear-bottom 96-well plates
-
Incubators or water baths set at desired temperatures (e.g., 4°C, 25°C, 37°C)
-
Aluminum foil
Methodology:
-
Prepare a Stock Solution: Dissolve this compound in anhydrous DMSO to a final concentration of 1 mM.
-
Prepare Working Solutions: Dilute the 1 mM stock solution in each of your test buffers to a final concentration of 1 µM. Prepare a sufficient volume for all time points and replicates.
-
Set up the 96-Well Plate:
-
Pipette 100 µL of each working solution into at least three replicate wells of a black, clear-bottom 96-well plate.
-
Include a "time zero" control by immediately measuring the fluorescence of one set of replicates.
-
-
Incubation:
-
Seal the plate to prevent evaporation.
-
Wrap the plate in aluminum foil to protect it from light.
-
Incubate the plates at your desired temperatures (e.g., 4°C, 25°C, and 37°C).
-
-
Fluorescence Measurement:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours), remove the plate from incubation and allow it to equilibrate to room temperature.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for Trisulfo-Cy5.5 (Ex: ~678 nm, Em: ~694 nm).
-
-
Data Analysis:
-
For each buffer and temperature, calculate the average fluorescence intensity and standard deviation for each time point.
-
Normalize the fluorescence intensity at each time point to the "time zero" measurement to determine the percentage of remaining fluorescence.
-
Plot the percentage of remaining fluorescence versus time for each buffer and temperature to visualize the stability profile.
-
Signaling Pathways and Logical Relationships
The stability of this compound is influenced by several factors that can lead to its degradation. The following diagram illustrates the key degradation pathways.
Technical Support Center: Purifying Proteins Labeled with Trisulfo-Cy5.5-Alkyne
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of proteins labeled with Trisulfo-Cy5.5-Alkyne. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful purification of your labeled protein conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for protein labeling?
This compound is a near-infrared (NIR) fluorescent dye containing an alkyne group. The "Trisulfo" designation indicates the presence of three sulfonate groups, which significantly increases its water solubility. This property is advantageous as it reduces the likelihood of protein aggregation, a common issue with hydrophobic fluorescent dyes. The alkyne group allows for its covalent attachment to azide-modified proteins via a highly specific and efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.
Q2: What are the primary methods for purifying proteins after labeling with this compound?
The most common and effective methods for purifying proteins labeled with this compound are size-exclusion chromatography (SEC) and affinity chromatography. SEC separates molecules based on their size, effectively removing the small, unconjugated dye from the larger labeled protein. Affinity chromatography is useful if the protein has an affinity tag (e.g., His-tag, Strep-tag®II), allowing for the specific capture of the protein while washing away excess dye and other impurities.
Q3: How can I remove unconjugated this compound from my protein sample?
Removing unconjugated dye is crucial for accurate downstream applications. Besides SEC and affinity chromatography, dialysis or the use of specialized dye removal columns can be effective. For small proteins, choosing a size-exclusion resin with an appropriate fractionation range is critical for successful separation. In some cases, a combination of methods, such as affinity chromatography followed by SEC, may be necessary to achieve high purity.
Q4: How do I determine the concentration and degree of labeling (DOL) of my purified protein?
The concentration and DOL can be determined spectrophotometrically. You will need to measure the absorbance of the purified protein solution at 280 nm (for the protein) and at the absorbance maximum of Cy5.5 (around 678 nm). A correction factor is needed to account for the dye's absorbance at 280 nm. The DOL is the molar ratio of the dye to the protein. An optimal DOL for many applications is typically between 2 and 4 to maximize fluorescence without causing self-quenching.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of proteins labeled with this compound.
Issue 1: Protein Precipitation or Aggregation After Labeling
| Question | Possible Cause | Solution |
| My protein is precipitating after the labeling reaction. What should I do? | High molar excess of the dye can increase the hydrophobicity of the protein surface, leading to aggregation.[1] The labeling conditions (e.g., pH, salt concentration) may not be optimal for your protein's stability. | - Reduce the molar ratio of this compound to your protein in the labeling reaction. - Perform the labeling reaction at a lower temperature (e.g., 4°C) to slow down the aggregation process. - Optimize the buffer conditions by adjusting the pH or increasing the salt concentration (e.g., 150 mM NaCl) to minimize electrostatic interactions that can lead to aggregation. - Consider adding stabilizing agents such as glycerol (B35011) or sucrose (B13894) to the labeling and storage buffers. |
| I observe soluble aggregates in my purified sample when analyzed by SEC. How can I prevent this? | Even with the hydrophilic Trisulfo-Cy5.5 dye, some proteins are inherently prone to aggregation, which can be exacerbated by the labeling process. | - Immediately after the labeling reaction, purify the conjugate using SEC to remove any small aggregates that may have formed. - If using an affinity tag, consider on-column labeling where the protein is immobilized during the reaction, which can sometimes reduce aggregation. - Screen different buffer conditions for long-term storage of the labeled protein to find the most stabilizing formulation. |
Issue 2: Inefficient Removal of Unconjugated Dye
| Question | Possible Cause | Solution |
| After purification by SEC, I still see a significant amount of free dye in my protein fractions. Why is this happening? | The size-exclusion column may not be appropriate for the size of your protein, or the column may have been overloaded. | - Ensure the fractionation range of your SEC resin is suitable for separating your protein from the small dye molecule (~1 kDa). For very small proteins, a resin with a lower molecular weight cutoff may be needed.[2] - Reduce the sample volume and protein concentration loaded onto the column to avoid overloading and improve resolution. - Consider performing a second purification step, such as passing the sample through another SEC column or using a dye removal spin column. |
| Dialysis is not effectively removing the free dye. What can I do? | The dialysis membrane may have an incorrect molecular weight cutoff (MWCO), or the buffer changes may be insufficient. | - Use a dialysis membrane with an appropriate MWCO (e.g., 10 kDa for most proteins) that allows the small dye to pass through while retaining the protein. - Increase the volume of the dialysis buffer and the frequency of buffer changes to maximize the concentration gradient and facilitate dye removal. A minimum of three buffer changes is recommended. |
Issue 3: Low Recovery of Labeled Protein
| Question | Possible Cause | Solution |
| I am losing a significant amount of my protein during purification. How can I improve the yield? | The protein may be nonspecifically binding to the chromatography resin or aggregating and being lost during centrifugation steps. The protein may also be unstable under the purification conditions. | - For affinity chromatography, ensure the elution conditions are optimal to release all the bound protein. This may involve adjusting the concentration of the competing agent (e.g., imidazole (B134444) for His-tags) or changing the pH. - For SEC, ensure the buffer composition is stabilizing for your protein to prevent aggregation and loss. - If using spin columns, check that the membrane is not binding your protein. Pre-passivating the membrane with a blocking agent like BSA (if compatible with downstream applications) can sometimes help. |
Experimental Protocols
Protocol 1: Purification by Size-Exclusion Chromatography (SEC)
This protocol is suitable for separating the this compound labeled protein from the unconjugated dye based on size.
Materials:
-
Labeled protein solution
-
Size-exclusion chromatography column (e.g., Superdex 200 Increase or similar, with a fractionation range appropriate for the protein's molecular weight)
-
SEC running buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Chromatography system (e.g., FPLC)
-
Fraction collector
Procedure:
-
Column Equilibration: Equilibrate the SEC column with at least two column volumes of SEC running buffer until a stable baseline is achieved.
-
Sample Preparation: Centrifuge the labeled protein solution at >10,000 x g for 10 minutes at 4°C to remove any large aggregates.
-
Sample Injection: Inject the clarified supernatant onto the equilibrated SEC column. The sample volume should typically be between 0.5% and 2% of the total column volume for optimal resolution.
-
Chromatography Run: Run the chromatography at a flow rate appropriate for the column, as recommended by the manufacturer.
-
Fraction Collection: Collect fractions as the protein elutes from the column. The labeled protein will elute in earlier fractions, while the smaller, unconjugated dye will elute later.
-
Analysis: Analyze the collected fractions by measuring the absorbance at 280 nm (protein) and ~678 nm (Cy5.5 dye). Pool the fractions containing the purified labeled protein with minimal free dye.
-
Concentration: If necessary, concentrate the pooled fractions using a suitable method such as centrifugal filtration.
Protocol 2: Purification by Affinity Chromatography
This protocol is for proteins that have been engineered with an affinity tag (e.g., His-tag).
Materials:
-
Labeled protein solution with an affinity tag
-
Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)
-
Chromatography column
-
Binding/Wash Buffer (e.g., PBS with 10-20 mM imidazole for His-tagged proteins, pH 8.0)
-
Elution Buffer (e.g., PBS with 250-500 mM imidazole for His-tagged proteins, pH 8.0)
-
Fraction collector
Procedure:
-
Column Equilibration: Equilibrate the affinity column with 5-10 column volumes of Binding/Wash Buffer.
-
Sample Loading: Load the labeled protein solution onto the equilibrated column.
-
Washing: Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound material, including the majority of the unconjugated dye.
-
Elution: Elute the bound, labeled protein by applying the Elution Buffer.
-
Fraction Collection: Collect fractions during the elution step.
-
Analysis: Analyze the fractions for protein content (absorbance at 280 nm) and dye presence (absorbance at ~678 nm). Pool the fractions containing the purified labeled protein.
-
Buffer Exchange: The eluted protein will be in a high-concentration elution buffer. A subsequent buffer exchange step, either by dialysis or a desalting column, is necessary to transfer the protein into a suitable storage buffer. This step will also help to remove any remaining traces of unconjugated dye.
Quantitative Data Summary
The following table provides an illustrative example of the data that would be collected during a typical purification of a this compound labeled protein. The values presented are representative and will vary depending on the specific protein and experimental conditions.
| Purification Step | Volume (mL) | Total Protein (mg) | Total Dye (nmol) | Degree of Labeling (DOL) | Yield (%) | Purity (%) |
| Crude Labeled Protein | 2.0 | 5.0 | 50.0 | N/A | 100 | <50 |
| Affinity Chromatography | 5.0 | 4.5 | 18.0 | 4.0 | 90 | ~85 |
| Size-Exclusion Chromatography | 10.0 | 4.0 | 15.6 | 3.9 | 80 | >95 |
-
Total Protein: Determined by a protein concentration assay (e.g., BCA) or absorbance at 280 nm (corrected for dye absorbance).
-
Total Dye: Calculated from the absorbance at ~678 nm using the molar extinction coefficient of Trisulfo-Cy5.5.
-
Degree of Labeling (DOL): Molar ratio of dye to protein.
-
Yield: Percentage of the target protein recovered at each step relative to the starting material.
-
Purity: Estimated from SDS-PAGE analysis or analytical SEC.
Visualizations
Caption: Workflow for labeling and purifying proteins with this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
Impact of sulfonation on Trisulfo-Cy5.5-Alkyne performance
Welcome to the technical support center for Trisulfo-Cy5.5-Alkyne. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this sulfonated near-infrared fluorescent dye. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
The Impact of Sulfonation on Performance
The "Trisulfo" designation in this compound refers to the presence of three sulfonate (-SO₃H) groups. This sulfonation has a significant and positive impact on the performance of the Cy5.5 dye, particularly in biological applications.
Key Advantages of this compound:
-
Enhanced Water Solubility: The primary benefit of sulfonation is a dramatic increase in the dye's hydrophilicity.[1][2] This allows for direct dissolution in aqueous buffers, eliminating the need for organic co-solvents like DMSO or DMF which can be detrimental to sensitive proteins.[3][4]
-
Reduced Aggregation: In aqueous environments, non-sulfonated cyanine (B1664457) dyes have a tendency to aggregate, which can lead to fluorescence quenching and a decreased signal.[1][5] The electrostatic repulsion between the negatively charged sulfonate groups in this compound molecules minimizes this aggregation, resulting in brighter and more reliable fluorescence.[1][5]
-
Improved Signal-to-Noise Ratio: By reducing non-specific binding and aggregation-induced quenching, sulfonation contributes to a higher signal-to-noise ratio in imaging experiments.[1]
Quantitative Data Summary
The following tables summarize the key quantitative properties of this compound and provide a comparison with its non-sulfonated counterpart.
Table 1: Photophysical Properties of this compound
| Property | Value | Reference |
| Excitation Maximum (λex) | ~678 nm | [6] |
| Emission Maximum (λem) | ~694 nm | [6] |
| Molar Extinction Coefficient (ε) | ~190,000 cm⁻¹M⁻¹ | [6] |
| Solubility | Water, DMSO, DMF | [6] |
Table 2: Performance Comparison: Trisulfo-Cy5.5 vs. Non-Sulfonated Cy5.5
| Feature | Trisulfo-Cy5.5 | Non-Sulfonated Cy5.5 | Advantage of Trisulfonation |
| Water Solubility | Significantly Higher | Lower | Prevents aggregation and simplifies labeling in aqueous buffers.[1] |
| Aggregation | Markedly reduced tendency | Prone to aggregation in aqueous solutions | Minimizes fluorescence quenching and non-specific binding, improving signal-to-noise.[1] |
| Quantum Yield (Φ) | Generally higher in aqueous buffers | ~0.27 (in PBS) | Brighter fluorescence signal for enhanced sensitivity.[1] |
| Photostability | Generally exhibits improved photostability | Moderate | Allows for longer exposure times and time-lapse imaging with less signal degradation.[1] |
| Labeling Reaction Solvent | Can be performed entirely in aqueous solution | Often requires an organic co-solvent (e.g., DMSO, DMF) | Better for sensitive biomolecules that can be denatured by organic solvents.[3] |
Troubleshooting Guides
This section provides solutions to common problems you may encounter when using this compound in your experiments.
Click Chemistry Reactions
Problem: Low or No Fluorescence Signal After Click Reaction
-
Possible Cause 1: Inefficient Click Reaction.
-
Solution:
-
Check Reagents: Ensure your copper (I) catalyst is fresh and active. Prepare the sodium ascorbate (B8700270) solution fresh each time to reduce Cu(II) to the active Cu(I) state.
-
Optimize Catalyst Concentration: While copper is necessary, high concentrations can quench fluorescence. A final concentration of 50-100 µM is often sufficient. Consider using a copper-chelating ligand like TBTA or THPTA to improve reaction efficiency and protect the dye.
-
Degas Solutions: Oxygen can oxidize the Cu(I) catalyst. Degas your reaction buffer by bubbling with nitrogen or argon before adding the catalyst.
-
Reaction Time and Temperature: While click reactions are generally fast, ensure you are allowing sufficient time for the reaction to proceed to completion (typically 30-60 minutes at room temperature).
-
-
-
Possible Cause 2: Dye Degradation.
-
Solution:
-
Protect from Light: this compound is light-sensitive. Keep the dye solution and the reaction mixture protected from light as much as possible.
-
Avoid Harsh Conditions: High temperatures or extreme pH can degrade the dye. Perform the reaction at room temperature and a pH between 7 and 8.
-
-
Problem: High Background Fluorescence
-
Possible Cause 1: Excess Unreacted Dye.
-
Solution:
-
Thorough Purification: Ensure you are effectively removing all unreacted this compound after the labeling reaction. Use appropriate purification methods such as size exclusion chromatography, dialysis, or spin columns.
-
Optimize Dye-to-Molecule Ratio: Using a large excess of the dye can lead to higher background. Titrate the amount of this compound to find the optimal ratio for your specific biomolecule.
-
-
-
Possible Cause 2: Non-specific Binding.
-
Solution:
-
Blocking: In applications like immunofluorescence or in vivo imaging, use appropriate blocking agents (e.g., BSA, normal serum) to minimize non-specific binding of the labeled molecule to surfaces or tissues.
-
Washing Steps: Increase the number and duration of washing steps after incubation with the labeled probe to remove non-specifically bound molecules.
-
-
Fluorescence Microscopy
Problem: Weak Fluorescence Signal in Stained Cells/Tissues
-
Possible Cause 1: Low Labeling Efficiency.
-
Solution:
-
Verify Labeling: Before proceeding to microscopy, confirm the successful labeling of your biomolecule using a spectrophotometer to measure the absorbance of the dye and the protein.
-
Optimize Staining Concentration: Titrate the concentration of your this compound labeled probe to find the optimal concentration that gives a strong signal without high background.
-
-
-
Possible Cause 2: Photobleaching.
-
Solution:
-
Use Antifade Reagents: Mount your samples in an antifade mounting medium to reduce photobleaching during imaging.
-
Minimize Light Exposure: Reduce the intensity and duration of the excitation light. Use neutral density filters and only expose the sample to light when acquiring an image.
-
Appropriate Filter Sets: Ensure you are using the correct filter sets for Cy5.5 (Excitation: ~678 nm, Emission: ~694 nm) to maximize signal collection and minimize phototoxicity.
-
-
Problem: High Autofluorescence
-
Possible Cause: Endogenous Fluorophores in the Sample.
-
Solution:
-
Spectral Unmixing: If your imaging software supports it, use spectral unmixing to separate the specific this compound signal from the autofluorescence background.
-
Use a Red-Shifted Dye: this compound is a near-infrared dye, which already helps to reduce autofluorescence common in the green and yellow regions of the spectrum. However, if autofluorescence is still an issue, consider using a dye with an even longer emission wavelength if your imaging system allows.
-
Control Samples: Always include an unstained control sample to assess the level of autofluorescence in your experiment.
-
-
Frequently Asked Questions (FAQs)
Q1: Do I need to dissolve this compound in an organic solvent before use?
A: No, one of the key advantages of this compound is its high water solubility.[1][2] You can directly dissolve it in aqueous buffers (e.g., PBS, TRIS) for your labeling reactions. This is particularly beneficial when working with sensitive proteins that can be denatured by organic solvents.[3][4]
Q2: What is the main advantage of using a "Trisulfo" cyanine dye compared to a non-sulfonated one?
A: The main advantage is the prevention of dye aggregation in aqueous solutions.[1][5] Non-sulfonated cyanine dyes tend to stack together, which leads to self-quenching of their fluorescence and a weaker signal. The sulfonate groups on this compound provide electrostatic repulsion that keeps the dye molecules separated, resulting in brighter and more consistent fluorescence.[1][5]
Q3: Can I use this compound for in vivo imaging?
A: Yes, this compound is well-suited for in vivo imaging. Its emission in the near-infrared (NIR) window (around 694 nm) allows for deeper tissue penetration and reduced absorption and scattering by biological tissues compared to fluorophores that emit in the visible range.[7] The high water solubility and low aggregation tendency also contribute to better biodistribution and lower non-specific uptake in vivo.
Q4: How should I store this compound?
A: this compound should be stored at -20°C in the dark and protected from moisture.[6][8] When preparing solutions, it is best to make small aliquots to avoid repeated freeze-thaw cycles. Protect all solutions containing the dye from light.
Experimental Protocols
Protocol 1: General Protein Labeling using Click Chemistry
This protocol describes a general method for labeling an azide-modified protein with this compound.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS)
-
This compound
-
Copper (II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA)
-
Sodium Ascorbate (freshly prepared)
-
Degassing equipment (e.g., nitrogen or argon gas)
-
Purification column (e.g., size exclusion or spin column)
Procedure:
-
Prepare Stock Solutions:
-
This compound: 10 mM in water.
-
CuSO₄: 10 mM in water.
-
THPTA/TBTA: 50 mM in water/DMSO.
-
Sodium Ascorbate: 100 mM in water (prepare fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add your azide-modified protein to the desired final concentration in reaction buffer (e.g., PBS, pH 7.4).
-
Add this compound to the reaction mixture. A 3-5 fold molar excess of dye to protein is a good starting point.
-
Add the copper ligand (THPTA/TBTA) to a final concentration of 250-500 µM.
-
Add CuSO₄ to a final concentration of 50-100 µM.
-
-
Degas:
-
Gently bubble nitrogen or argon gas through the reaction mixture for 5-10 minutes to remove dissolved oxygen.
-
-
Initiate Reaction:
-
Add sodium ascorbate to a final concentration of 1-2 mM to initiate the click reaction.
-
Protect the reaction from light and incubate at room temperature for 1-2 hours with gentle mixing.
-
-
Purification:
-
Purify the labeled protein from unreacted dye and catalyst using a suitable method like size exclusion chromatography or a spin column.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the dye (at ~678 nm).
-
Protocol 2: In Vivo Tumor Imaging
This protocol provides a general workflow for imaging tumors in a mouse model using a this compound labeled targeting agent (e.g., antibody, peptide).
Materials:
-
Tumor-bearing mice
-
This compound labeled targeting agent in sterile PBS
-
In vivo imaging system with appropriate NIR filters
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane.
-
Place the mouse in the imaging chamber and acquire a baseline pre-injection image.
-
-
Probe Administration:
-
Inject the this compound labeled targeting agent intravenously (tail vein) or intraperitoneally, depending on the experimental design. The injection volume and dose will need to be optimized for your specific agent.
-
-
Image Acquisition:
-
Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours).
-
Use the appropriate excitation and emission filter set for Cy5.5 (e.g., excitation 675 nm, emission 720 nm).
-
Maintain consistent imaging parameters (exposure time, binning, etc.) across all time points and animals.
-
-
Data Analysis:
-
Draw regions of interest (ROIs) around the tumor and a non-target tissue (e.g., muscle) to quantify the fluorescence intensity.
-
Calculate the tumor-to-background ratio at each time point to assess the specific accumulation of the probe.
-
-
Ex Vivo Analysis (Optional):
-
At the final time point, euthanize the mouse and dissect the tumor and major organs.
-
Image the dissected organs to confirm the biodistribution of the labeled agent.
-
References
- 1. abcam.com [abcam.com]
- 2. Sulfo Cyanine5 Dye | AxisPharm [axispharm.com]
- 3. assaygenie.com [assaygenie.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. Pentamethine Sulfobenzoindocyanine Dyes with Low Net Charge States and High Photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
Validation & Comparative
A Comparative Guide to the Photostability of Trisulfo-Cy5.5-Alkyne and Other Cyanine Dyes
For Researchers, Scientists, and Drug Development Professionals
The selection of a fluorescent dye with high photostability is critical for the success of fluorescence-based applications, particularly in experiments requiring prolonged or intense light exposure such as super-resolution microscopy, single-molecule tracking, and in vivo imaging. This guide provides a comparative overview of the photostability of Trisulfo-Cy5.5-Alkyne against other commonly used cyanine (B1664457) dyes, supported by general performance characteristics and a detailed experimental protocol for direct comparison.
Understanding Cyanine Dye Photostability
Cyanine dyes are a class of synthetic polymethine dyes that are widely used as fluorescent labels in biological research. Their photostability, or resistance to photobleaching, is a crucial parameter that dictates the duration and quality of imaging experiments. Photobleaching is the irreversible destruction of a fluorophore upon exposure to excitation light, leading to a loss of fluorescence. This process is often mediated by the generation of reactive oxygen species.
Several factors influence the photostability of cyanine dyes, including:
-
Molecular Structure: The core structure of the cyanine dye plays a significant role in its inherent photostability.
-
Sulfonation: The addition of sulfonate groups enhances the water solubility of cyanine dyes and can reduce aggregation, which in turn can influence photostability. However, the effect of the degree of sulfonation on photostability can vary between different cyanine dyes. Some studies suggest that a lower net charge (fewer sulfonate groups) can correlate with higher photostability in Cy5.5 dyes.
-
Local Environment: The chemical environment surrounding the dye, including the solvent and the molecule to which it is conjugated, can impact its photostability.
Comparison of this compound and Alternative Dyes
This compound is a near-infrared (NIR) fluorescent dye equipped with an alkyne group for facile conjugation to azide-modified molecules via copper-catalyzed click chemistry. Its three sulfonate groups ensure high water solubility, which is advantageous for biological applications.
For comparison, several alternative near-infrared alkyne-functionalized dyes are available to researchers. These include other cyanine derivatives with varying degrees of sulfonation, as well as dyes from other families known for their robust performance.
Table 1: Spectral Properties of this compound and Common Alternatives
| Dye Family | Specific Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Notes on Photostability (Qualitative) |
| Cyanine | This compound | ~678 | ~694 | ~190,000 | Good photostability is generally claimed for Cy5.5 dyes. High sulfonation improves water solubility and may reduce aggregation-induced quenching. |
| Cyanine | Cy5.5-Alkyne (Non-sulfonated) | ~678 | ~694 | ~190,000 | Generally considered to have good photostability. May be more prone to aggregation in aqueous solutions compared to sulfonated versions. |
| Alexa Fluor | Alexa Fluor 680 Alkyne | ~679 | ~702 | ~183,000 | The Alexa Fluor family of dyes is widely recognized for its superior photostability compared to conventional cyanine dyes[1][2]. |
| IRDye | IRDye 680RD Alkyne | ~676 | ~695 | ~170,000 | IRDye 680RD is known for its high signal-to-noise ratio and good photostability, making it suitable for in vivo imaging. |
Note: The photostability of a dye can be application-specific and is influenced by the experimental conditions.
Experimental Protocol for Photostability Comparison
To enable a direct and quantitative comparison of the photostability of this compound and other dyes, the following experimental protocol can be employed.
Objective: To determine and compare the photobleaching rates of different fluorescent dyes under continuous illumination.
Materials:
-
This compound
-
Alternative alkyne-functionalized cyanine dyes (e.g., Cy5.5-Alkyne, Alexa Fluor 680 Alkyne, IRDye 680RD Alkyne)
-
Phosphate-buffered saline (PBS), pH 7.4
-
High-purity dimethyl sulfoxide (B87167) (DMSO) for dissolving non-sulfonated dyes
-
Fluorescence microscope equipped with a stable light source (e.g., laser or LED), appropriate filter sets for the dyes being tested, and a sensitive camera (e.g., sCMOS or EMCCD).
-
Image acquisition and analysis software (e.g., ImageJ/Fiji)
-
Microscope slides and coverslips, or a 96-well glass-bottom plate
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of each dye in DMSO (for non-sulfonated dyes) or PBS (for sulfonated dyes) at a concentration of 1 mM.
-
Dilute the stock solutions in PBS to a final, identical working concentration (e.g., 1 µM). Ensure the final percentage of DMSO is low and consistent across all samples if used.
-
Mount a small volume of each dye solution onto a microscope slide and cover with a coverslip, or dispense into the wells of a glass-bottom plate.
-
-
Microscope Setup:
-
Turn on the light source and allow it to stabilize for at least 30 minutes to ensure consistent output.
-
Select the appropriate filter set for the dye with the longest wavelength to minimize photobleaching of the other dyes during setup.
-
Set the camera parameters (exposure time, gain) to achieve a good signal-to-noise ratio without saturating the detector. Use the same settings for all dyes.
-
Focus on the sample plane.
-
-
Image Acquisition:
-
Begin continuous illumination of the sample.
-
Acquire a time-lapse series of images at regular intervals (e.g., every 10 seconds) for a set duration (e.g., 10 minutes) or until the fluorescence intensity has significantly decreased.
-
Repeat the acquisition for each dye under identical illumination and imaging conditions. It is crucial to use the same light source intensity, objective, and camera settings for all samples.
-
-
Data Analysis:
-
Open the time-lapse image series in an image analysis software.
-
Define a region of interest (ROI) within the illuminated area and measure the mean fluorescence intensity within the ROI for each time point.
-
Measure the background intensity from a region without any dye and subtract it from the ROI intensity at each time point.
-
Normalize the background-corrected intensity at each time point to the initial intensity at time zero (I/I₀).
-
Plot the normalized fluorescence intensity as a function of time for each dye.
-
To quantify the photobleaching rate, fit the decay curve to a single exponential decay function: I(t) = A * exp(-kt), where 'k' is the photobleaching rate constant. The photobleaching half-life (t₁/₂) can then be calculated as ln(2)/k.
-
Visualizing Experimental Workflow and Influencing Factors
To further clarify the experimental process and the conceptual understanding of photostability, the following diagrams are provided.
Caption: Experimental workflow for the comparative assessment of fluorophore photostability.
Caption: Key factors influencing the photostability of cyanine dyes.
References
A Comparative Analysis of Trisulfo-Cy5.5-Alkyne and Other Near-Infrared Dyes for Advanced Fluorescence Applications
For researchers, scientists, and professionals in drug development, the selection of an appropriate near-infrared (NIR) fluorescent dye is a critical decision that significantly impacts the sensitivity, accuracy, and reliability of experimental outcomes. This guide provides an objective comparison of the quantum yield of Trisulfo-Cy5.5-Alkyne against other commonly used NIR dyes, supported by a summary of their performance metrics and a detailed overview of the experimental methodology for quantum yield determination.
Quantitative Comparison of Near-Infrared Dye Performance
The intrinsic brightness of a fluorophore is a key determinant of its performance and is directly proportional to its molar extinction coefficient and fluorescence quantum yield. The following table summarizes the available quantitative data for this compound and other leading NIR dyes.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Solvent/Buffer |
| This compound | ~678 | ~694 | ~190,000 | ~0.21[1] | Not Specified |
| Cyanine (B1664457) 5.5 (Cy5.5) | ~675 | ~694-710 | Not Specified | 0.27 - 0.28[2][3] | Not Specified |
| Alexa Fluor 750 | ~749 | ~775 | ~290,000 | 0.12[4][5][6] | PBS (pH 7.2)[5][7] |
| IRDye 800CW | ~775 | ~796 | ~242,000 | 0.09 - 0.12[8] | Serum/Buffer Dependent[8] |
Note: The quantum yield of fluorescent dyes can be highly dependent on the solvent, pH, and conjugation status. The data presented here are based on publicly available information and may vary under different experimental conditions.
Experimental Protocol: Determination of Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) of a compound is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The most common method for determining the quantum yield of a fluorescent dye is the relative method, which involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.
Key Steps in Relative Quantum Yield Measurement:
-
Selection of a Standard: A standard dye with a well-characterized quantum yield and spectral properties that overlap with the sample dye is chosen. For NIR dyes, standards like IR-125 or other well-characterized cyanine dyes are often used.
-
Preparation of Solutions: A series of dilutions of both the sample and the standard are prepared in the same solvent or buffer. It is crucial to work with optically dilute solutions (absorbance < 0.1 at the excitation wavelength) to avoid inner filter effects.
-
Absorbance Measurement: The absorbance spectra of all solutions are recorded using a UV-Vis spectrophotometer. The absorbance at the excitation wavelength is noted for each solution.
-
Fluorescence Measurement: The fluorescence emission spectra of all solutions are recorded using a fluorometer. The integrated fluorescence intensity is calculated for each spectrum.
-
Data Analysis: The integrated fluorescence intensity is plotted against the absorbance at the excitation wavelength for both the sample and the standard. The slopes of the resulting linear fits are determined.
-
Quantum Yield Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (η_sample² / η_standard²)
Where:
-
Φ_standard is the quantum yield of the standard.
-
Slope_sample and Slope_standard are the slopes from the plots of integrated fluorescence intensity versus absorbance.
-
η_sample and η_standard are the refractive indices of the solvents used for the sample and standard, respectively (if different).
-
Visualizing Experimental and Logical Frameworks
To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow for quantum yield determination and the factors influencing the brightness of a fluorescent dye.
Caption: Workflow for determining fluorescence quantum yield.
Caption: Factors influencing fluorescent dye brightness.
Conclusion
Based on the available data, this compound and the parent Cy5.5 dye exhibit a higher quantum yield compared to other popular NIR dyes like Alexa Fluor 750 and IRDye 800CW. This suggests that for applications where high photon output is paramount, this compound could be a superior choice, potentially leading to brighter signals and improved signal-to-noise ratios. However, the selection of a dye should not be based solely on quantum yield. Factors such as the molar extinction coefficient, photostability, environmental sensitivity, and the specific requirements of the experimental setup must also be carefully considered. The detailed experimental protocol provided serves as a guide for researchers to perform their own comparative studies under their specific experimental conditions to make the most informed decision for their research needs.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Cyanine 5.5 monoacid [equivalent to Cy5.5® acid] | AAT Bioquest [aatbio.com]
- 4. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - KR [thermofisher.com]
- 5. Quantum Yield [Alexa Fluor 750] | AAT Bioquest [aatbio.com]
- 6. Alexa Fluor - Wikipedia [en.wikipedia.org]
- 7. Fluorescence quantum yields (QY) and lifetimes (τ) for Alexa Fluor dyes—Table 1.5 | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. IRDye 800CW-Human serum albumin - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Trisulfo-Cy5.5-Alkyne vs. Non-sulfonated Cy5.5-Alkyne for Advanced Labeling and Imaging
In the realm of fluorescence-based research and drug development, the selection of the optimal fluorescent probe is critical for generating high-quality, reproducible data. Cyanine (B1664457) 5.5 (Cy5.5), a near-infrared (NIR) dye, is a popular choice for its favorable spectral properties in a region with minimal tissue autofluorescence. However, the degree of sulfonation of the Cy5.5-Alkyne core structure significantly influences its performance in aqueous environments. This guide provides a comprehensive comparison of Trisulfo-Cy5.5-Alkyne and its non-sulfonated counterpart, offering researchers, scientists, and drug development professionals the insights needed to select the most suitable dye for their specific applications.
The primary differentiator between these two powerful fluorescent tools lies in their water solubility. The three sulfonate groups in this compound dramatically enhance its hydrophilicity, leading to a cascade of benefits in biological applications.
Key Performance Differences at a Glance
The enhanced water solubility of this compound directly translates to improved performance in several key areas. Increased hydrophilicity prevents the dye from aggregating in aqueous buffers, a common issue with non-sulfonated cyanine dyes. This reduction in aggregation leads to brighter, more stable fluorescence signals and a higher signal-to-noise ratio in imaging experiments.
| Property | Non-sulfonated Cy5.5-Alkyne | This compound | Advantage of Trisulfonation |
| Water Solubility | Low (requires organic co-solvents like DMSO or DMF for labeling reactions in aqueous media)[1][2] | High (readily soluble in aqueous buffers)[1] | Enables labeling reactions in purely aqueous conditions, minimizing potential solvent-induced damage to sensitive biomolecules.[2] |
| Aggregation | Prone to aggregation in aqueous solutions, which can lead to fluorescence quenching.[1] | Markedly reduced tendency to aggregate due to electrostatic repulsion between the sulfonate groups.[1] | Minimizes non-specific binding and fluorescence quenching, resulting in improved signal-to-noise ratios and more reliable quantification.[3] |
| Quantum Yield (Φ) | Generally lower in aqueous buffers due to aggregation. | Generally higher in aqueous buffers due to reduced aggregation.[3] | Brighter fluorescence signal for enhanced sensitivity in detection and imaging. |
| Photostability | Moderate | Generally exhibits improved photostability in aqueous media.[3] | Allows for longer exposure times and time-lapse imaging with less signal degradation. |
| Non-specific Binding | Higher potential for non-specific binding due to hydrophobic interactions. | Lower non-specific binding due to increased hydrophilicity.[1] | Cleaner signal and improved target specificity, particularly in in vivo imaging. |
| In Vivo Performance | Can exhibit higher non-specific uptake, for instance in the liver.[4] | Can show improved tumor accumulation and reduced hepatic elimination in some contexts.[5] | Better tumor-to-background ratios for targeted imaging applications.[4] |
Experimental Data Summary
While direct head-to-head quantitative data for this compound versus non-sulfonated Cy5.5-Alkyne is not extensively published, data from closely related Cy5 dyes strongly supports the advantages of sulfonation. For instance, trisulfonated Cy5 has been reported to have a higher quantum yield (up to 0.32) in aqueous buffers compared to monosulfonated Cy5 (~0.27).[3] This increase in quantum yield, coupled with reduced aggregation, contributes to a significantly brighter signal.
Studies on Cy5.5 analogs with varying degrees of sulfonation have also demonstrated that a lower net negative charge can correlate with higher photostability.[6] However, the dramatic reduction in aggregation and non-specific binding afforded by trisulfonation often outweighs this, leading to superior performance in most biological imaging applications.[3]
Experimental Protocols
To facilitate the objective comparison of these dyes in your own laboratory setting, we provide the following detailed experimental protocols for key performance indicators.
Protocol 1: Measurement of Fluorescence Quantum Yield (Relative Method)
This protocol allows for the determination of the fluorescence quantum yield of a test sample relative to a known standard.
Materials:
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
1 cm path length quartz cuvettes
-
This compound
-
Non-sulfonated Cy5.5-Alkyne
-
Reference standard with a known quantum yield in the same spectral region (e.g., a well-characterized Cy5.5 dye in the same solvent)
-
Appropriate solvent (e.g., phosphate-buffered saline (PBS) for this compound; PBS with a minimal amount of DMSO for non-sulfonated Cy5.5-Alkyne to ensure solubility while minimizing solvent effects)
Methodology:
-
Prepare Stock Solutions: Prepare stock solutions of the test dyes and the reference standard in the chosen solvent.
-
Prepare a Series of Dilutions: Prepare a series of dilutions for each dye and the standard in the solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
Measure Absorbance: Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the excitation wavelength.
-
Measure Fluorescence Emission: Using the spectrofluorometer, record the fluorescence emission spectrum for each dilution, exciting at the same wavelength used for the absorbance measurements.
-
Integrate Emission Spectra: Integrate the area under the emission spectrum for each solution.
-
Plot Data: For each dye and the standard, plot the integrated fluorescence intensity versus absorbance.
-
Calculate Quantum Yield: The quantum yield of the sample (Φ_sample) can be calculated using the following equation:
Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (n_sample / n_standard)²
where Φ is the quantum yield, Gradient is the slope of the line from the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.
Protocol 2: Comparison of Signal-to-Noise Ratio in Cell Imaging
This protocol provides a method for comparing the signal-to-noise ratio of the two dyes in a cell-based imaging experiment.
Materials:
-
Fluorescence microscope with appropriate filter sets for Cy5.5
-
Cells cultured on coverslips
-
Azide-modified biomolecule of interest (for click chemistry labeling)
-
This compound
-
Non-sulfonated Cy5.5-Alkyne
-
Click chemistry reagents (copper(II) sulfate, a reducing agent like sodium ascorbate, and a copper ligand like TBTA)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), if labeling intracellular targets
-
Washing buffer (e.g., PBS)
-
Mounting medium
Methodology:
-
Cell Culture and Labeling:
-
Culture cells on coverslips and introduce the azide-modified biomolecule.
-
Fix the cells with 4% paraformaldehyde.
-
If labeling intracellular targets, permeabilize the cells.
-
Prepare the click chemistry reaction mix. For non-sulfonated Cy5.5-Alkyne, dissolve it in a minimal amount of DMSO before adding to the aqueous reaction buffer. For this compound, dissolve it directly in the aqueous buffer.
-
Incubate the cells with the respective click reaction mixes containing either this compound or non-sulfonated Cy5.5-Alkyne.
-
-
Washing: Wash the cells extensively with PBS to remove unbound dye.
-
Mounting and Imaging: Mount the coverslips onto microscope slides. Acquire images using identical microscope settings (e.g., excitation intensity, exposure time, detector gain) for both dye conditions.
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of the specifically labeled structures (Signal).
-
Measure the mean fluorescence intensity of a background region within the same image where there is no specific labeling (Noise).
-
Calculate the Signal-to-Noise Ratio (S/N) for each condition: S/N = Signal / Noise.
-
Compare the S/N ratios obtained for this compound and non-sulfonated Cy5.5-Alkyne.
-
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the key workflows.
Caption: Workflow for comparing the signal-to-noise ratio of fluorescent dyes in cell imaging.
Caption: The impact of high water solubility on the performance of this compound.
Conclusion
For the majority of applications in aqueous biological environments, this compound offers significant advantages over its non-sulfonated counterpart. Its superior water solubility minimizes aggregation, leading to brighter, more stable fluorescence signals and a higher signal-to-noise ratio. While the core spectral characteristics remain similar, the improved performance of this compound in biological buffers makes it the superior choice for demanding applications such as quantitative imaging, high-resolution microscopy, and in vivo studies where high sensitivity and low background are paramount. Researchers should carefully consider the specific requirements of their experiments, particularly the need for high performance and reproducibility in aqueous media, when selecting between these two valuable fluorescent probes.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. hk.lumiprobe.com [hk.lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. Not So Innocent: Impact of Fluorophore Chemistry on the In Vivo Properties of Bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pentamethine Sulfobenzoindocyanine Dyes with Low Net Charge States and High Photostability - PMC [pmc.ncbi.nlm.nih.gov]
Trisulfonated Cy5.5 Dyes: A Comparative Guide for Enhanced Biological Imaging
In the landscape of near-infrared (NIR) fluorescent probes for biological imaging, the selection of an appropriate dye is paramount for generating high-quality, reproducible data. Among the cyanine (B1664457) dyes, Cy5.5 has emerged as a valuable tool for applications requiring deep tissue penetration and minimal autofluorescence.[1] A key determinant of its performance in aqueous biological environments is the degree of sulfonation. This guide provides a detailed comparison of trisulfonated Cy5.5 with its monosulfonated counterpart and other alternatives, offering researchers, scientists, and drug development professionals objective data to inform their choice of fluorophore.
The primary advantage conferred by trisulfonation is a significant increase in water solubility.[2] This enhanced hydrophilicity mitigates common issues associated with cyanine dyes, such as aggregation in aqueous buffers. Dye aggregation can lead to fluorescence quenching and non-specific binding, ultimately reducing the signal-to-noise ratio and compromising data reliability.[2] By minimizing these effects, trisulfonated Cy5.5 dyes offer brighter, more stable fluorescence signals, making them a superior choice for demanding applications.
Key Performance Characteristics: A Quantitative Comparison
The addition of sulfonate groups directly impacts the photophysical properties of Cy5.5 dyes. The following table summarizes the key performance differences between monosulfonated and trisulfonated Cy5.5, with data for the widely used alternative, Alexa Fluor 680, included for comparison. Data for Cy5 dyes are used as a proxy for Cy5.5 where specific data is unavailable, given their structural and spectral similarity.
| Property | Monosulfonated Cy5.5 (and Cy5) | Trisulfonated Cy5.5 (and sulfo-Cy5) | Alexa Fluor 680 | Advantage of Trisulfonation |
| Water Solubility | Lower, may require organic co-solvents for dissolution.[3] | Significantly Higher, readily soluble in aqueous buffers.[2] | High | Prevents aggregation, leading to more reliable and reproducible labeling and imaging in biological buffers.[2] |
| Aggregation | Prone to aggregation in aqueous solutions.[2] | Markedly reduced tendency to aggregate.[2] | Low | Minimizes fluorescence quenching and non-specific binding, resulting in improved signal-to-noise ratios.[2] |
| Quantum Yield (Φ) | ~0.27 (in PBS for Cy5)[2] | Generally higher, up to 0.32 for sulfonated Cy5 derivatives.[2] | ~0.36 | Brighter fluorescence signal for enhanced sensitivity.[2] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹[2] | ~250,000 cm⁻¹M⁻¹[2] | ~180,000 cm⁻¹M⁻¹ | Comparable light-absorbing capability. |
| Photostability | Moderate.[2] | Generally exhibits improved photostability in aqueous media.[2] | High, generally more photostable than Cy dyes.[4] | Allows for longer exposure times and time-lapse imaging with less signal degradation.[2] |
| Signal-to-Noise Ratio | Lower due to aggregation and non-specific binding. | Higher due to reduced aggregation and background.[2] | High | Clearer images with better distinction between the signal and background, crucial for detecting low-abundance targets. |
Experimental Protocols
To facilitate the objective comparison of fluorescent dyes in your own laboratory setting, detailed methodologies for key experiments are provided below.
Protocol for Antibody Conjugation with NHS Ester Dyes
This protocol describes the conjugation of an amine-reactive fluorescent dye to an antibody.
-
Antibody Preparation:
-
Dialyze the antibody against 0.1 M sodium bicarbonate buffer (pH 8.3). The antibody solution should be free of amine-containing substances like Tris or glycine.
-
Adjust the antibody concentration to 2-10 mg/mL for optimal labeling efficiency.[5]
-
-
Dye Preparation:
-
Immediately before use, dissolve the trisulfonated Cy5.5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
-
-
Labeling Reaction:
-
Add the dissolved dye solution to the antibody solution at a molar ratio of approximately 10:1 (dye:antibody).
-
Gently mix and incubate for 1 hour at room temperature in the dark.
-
-
Purification:
-
Remove unconjugated dye by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.
-
Collect the fractions containing the labeled antibody.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~675 nm (for Cy5.5).
-
Caption: Workflow for antibody conjugation.
Protocol for Measuring Photostability
This protocol outlines a method for comparing the photostability of different fluorescently labeled antibodies.
-
Sample Preparation:
-
Spot equal concentrations of the fluorescently labeled antibodies onto a microscope slide and allow to dry.
-
-
Image Acquisition:
-
Using a fluorescence microscope, acquire a time-lapse series of images of the spots.
-
Use consistent illumination intensity and exposure time for all samples.
-
-
Data Analysis:
-
Measure the fluorescence intensity of each spot in each frame of the time-lapse series.
-
Normalize the intensity of each spot to its initial intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time.
-
The rate of fluorescence decay is indicative of the photostability; a slower decay rate signifies higher photostability.[2]
-
Caption: Workflow for photostability measurement.
Protocol for Immunofluorescence Staining to Assess ERK Signaling and Signal-to-Noise Ratio
This protocol details the use of immunofluorescence to visualize the activation of the ERK signaling pathway and provides a framework for comparing the signal-to-noise ratio of different dye conjugates.
-
Cell Culture and Treatment:
-
Culture cells (e.g., HeLa or A549) on coverslips.
-
Treat cells with a known activator of the ERK pathway (e.g., EGF) to induce phosphorylation of ERK.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against phosphorylated ERK (p-ERK) overnight at 4°C.
-
Wash with PBS.
-
Incubate with secondary antibodies conjugated to trisulfonated Cy5.5, monosulfonated Cy5.5, or another dye of interest for 1 hour at room temperature.
-
-
Image Acquisition and Analysis:
-
Mount the coverslips and acquire images using a fluorescence microscope with identical settings for all samples.
-
To determine the signal-to-noise ratio, measure the mean fluorescence intensity of the specifically stained structures (signal) and an adjacent background region (noise).
-
Calculate the signal-to-noise ratio (SNR = Signal/Noise). A higher SNR indicates better performance.
-
Caption: MAPK/ERK signaling pathway.
Conclusion
For the majority of biological imaging applications in aqueous environments, trisulfonated Cy5.5 dyes offer significant advantages over their monosulfonated counterparts. The enhanced water solubility minimizes aggregation, leading to brighter and more stable fluorescence signals and a higher signal-to-noise ratio.[2] While other dyes like Alexa Fluor 680 may offer superior photostability, the overall performance of trisulfonated Cy5.5 in biological buffers makes it an excellent choice for demanding applications such as immunofluorescence, in vivo imaging, and other fluorescence-based assays where high sensitivity and reproducibility are critical. Researchers should carefully consider the specific requirements of their experiments when selecting the optimal fluorescent probe.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Guide to the Spectral Properties of Trisulfo-Cy5.5-Alkyne and Other Common Fluorophores
For researchers, scientists, and drug development professionals utilizing fluorescence-based assays, the selection of an appropriate fluorophore is paramount to achieving sensitive and reliable results. This guide provides an objective comparison of the spectral properties of Trisulfo-Cy5.5-Alkyne with other commonly used fluorophores in the far-red to near-infrared region: Alexa Fluor 647, DyLight 650, and Atto 647N. The data presented is intended to aid in the selection of the most suitable dye for specific experimental needs, particularly in applications requiring high sensitivity and minimal spectral overlap.
Spectral Properties Comparison
The following table summarizes the key spectral characteristics of this compound and its alternatives. These parameters are crucial for determining the brightness of the fluorophore and its suitability for various imaging systems and multiplexing applications.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| This compound | 678[1] | 694[1] | 190,000[1] | Not specified |
| Alexa Fluor 647 | 650[2][3][4] | 665[2][3][4] | 239,000[3] | 0.33[3] |
| DyLight 650 | 652[5][6] | 672[5][6] | 250,000[6] | Not specified |
| Atto 647N | 644[7][8] | 669[7][8] | 150,000[7][8] | 0.65[8] |
Understanding Spectral Overlap
Spectral overlap occurs when the emission spectrum of one fluorophore overlaps with the excitation spectrum of another. This can lead to unwanted fluorescence resonance energy transfer (FRET) or bleed-through of signal between detection channels in multiplexed experiments. The diagram below illustrates the concept of spectral overlap between this compound and a hypothetical competing fluorophore. Minimizing this overlap is critical for accurate data acquisition.
Caption: Visualization of potential spectral overlap between fluorophores.
Experimental Methodologies
The determination of a fluorophore's spectral properties is fundamental to its characterization. The following outlines a general protocol for measuring the excitation and emission spectra, molar extinction coefficient, and quantum yield.
1. Measurement of Excitation and Emission Spectra:
-
Instrumentation: A calibrated spectrofluorometer is used to measure fluorescence spectra.
-
Sample Preparation: The fluorophore is dissolved in a suitable solvent, typically a buffer solution (e.g., PBS, pH 7.4) or an organic solvent like DMSO, at a dilute concentration to avoid inner filter effects.
-
Excitation Spectrum: The emission wavelength is fixed at the fluorophore's emission maximum, and the excitation monochromator is scanned across a range of wavelengths. The resulting plot of fluorescence intensity versus excitation wavelength provides the excitation spectrum.
-
Emission Spectrum: The excitation wavelength is fixed at the fluorophore's excitation maximum, and the emission monochromator is scanned across a range of wavelengths. The resulting plot of fluorescence intensity versus emission wavelength provides the emission spectrum.
2. Determination of Molar Extinction Coefficient (ε):
-
Instrumentation: A UV-Visible spectrophotometer is used.
-
Procedure: According to the Beer-Lambert law (A = εcl), the absorbance (A) of a solution is directly proportional to the concentration (c) of the solute and the path length (l) of the light through the solution.
-
Calculation: A series of solutions of the fluorophore at known concentrations are prepared. The absorbance at the maximum absorption wavelength (λmax) is measured for each concentration. The molar extinction coefficient is then calculated from the slope of a plot of absorbance versus concentration.
3. Measurement of Fluorescence Quantum Yield (Φ):
-
Concept: The quantum yield is the ratio of photons emitted to photons absorbed. It is often determined relative to a standard fluorophore with a known quantum yield.
-
Procedure: The fluorescence spectra of both the sample and the reference standard are recorded under identical experimental conditions (e.g., excitation wavelength, slit widths, and solvent). The absorbance of both the sample and the standard at the excitation wavelength should be low (typically < 0.1) to minimize inner filter effects.
-
Calculation: The quantum yield of the sample (Φ_sample) is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample / n_std)²
where:
-
Φ_std is the quantum yield of the standard
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
This comparative guide provides essential spectral data and foundational experimental context to assist researchers in making informed decisions for their fluorescence-based studies. The choice of fluorophore will ultimately depend on the specific instrumentation available and the requirements of the experimental design.
References
- 1. This compound, 2055046-12-1 | BroadPharm [broadpharm.com]
- 2. nebiogroup.com [nebiogroup.com]
- 3. FluoroFinder [app.fluorofinder.com]
- 4. qiagen.com [qiagen.com]
- 5. APC/DyLight 650 FluoroFinder [app.fluorofinder.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. ATTO 647N mdC | LGC Biosearch Technologies [oligos.biosearchtech.com]
- 8. FluoroFinder [app.fluorofinder.com]
Performance Showdown: Trisulfo-Cy5.5-Alkyne in Advanced Imaging Systems
For researchers, scientists, and drug development professionals navigating the complex landscape of fluorescent probes, selecting the optimal reagent is paramount for achieving high-quality, reproducible imaging data. This guide provides a comprehensive comparison of Trisulfo-Cy5.5-Alkyne's performance against other commonly used alternatives in various imaging applications. We delve into the available experimental data to offer a clear perspective on its capabilities.
This compound is a near-infrared (NIR) fluorescent dye equipped with an alkyne group, rendering it suitable for bioorthogonal labeling through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as click chemistry.[1] Its spectral properties, with excitation and emission maxima around 673 nm and 707 nm respectively, place it in the NIR window, which is advantageous for in vivo imaging due to reduced tissue autofluorescence and deeper tissue penetration.[1] The trisulfonation of the cyanine (B1664457) core is intended to enhance water solubility and potentially reduce non-specific binding.
Spectral and Physicochemical Properties: A Head-to-Head Comparison
To provide a clear overview, the following table summarizes the key spectral and physical properties of this compound and its common alternatives.
| Property | This compound | Sulfo-Cy5.5-Alkyne | Alexa Fluor 680-Alkyne |
| Excitation Max (nm) | ~678[1] | ~678[2] | ~679 |
| Emission Max (nm) | ~694[1] | ~694[2] | ~702 |
| Extinction Coefficient (cm⁻¹M⁻¹) | ~190,000[3] | Not specified | ~183,000 |
| Solubility | Water, DMSO, DMF[3] | Good aqueous solubility[4] | Good water solubility |
| Reactive Group | Alkyne | Alkyne | Alkyne |
| Reaction Chemistry | Copper-Catalyzed Click Chemistry[1] | Copper-Catalyzed Click Chemistry[4] | Copper-Catalyzed Click Chemistry |
Performance Characteristics in Imaging Applications
The true measure of a fluorescent probe lies in its performance within an experimental context. While direct, side-by-side quantitative comparisons for this compound are limited in the public domain, we can infer its performance based on data from similar cyanine dyes and comparisons between dye families.
| Performance Metric | This compound (Inferred) | Sulfo-Cy5.5-Alkyne (Inferred) | Alexa Fluor 680-Alkyne (Reported) |
| Quantum Yield | Moderate to high | Moderate to high | High[5] |
| Photostability | Good, characteristic of Cy dyes[6] | Good, characteristic of Cy dyes[6] | Excellent, generally superior to Cy dyes[5][7] |
| Brightness | High[3] | High | Very High[5] |
| Signal-to-Noise Ratio | Good, aided by NIR emission | Good, aided by NIR emission | Excellent, due to high brightness and photostability |
| Water Solubility | High (due to trisulfonation) | High (due to sulfonation)[4] | High |
Note: The performance of this compound and Sulfo-Cy5.5-Alkyne is inferred from general characteristics of Cy5.5 dyes. Alexa Fluor dyes are consistently reported to have superior photostability and brightness compared to their cyanine counterparts.[5][7] The increased sulfonation of the "Trisulfo" variant is expected to enhance hydrophilicity, which can be beneficial in reducing non-specific binding in aqueous environments.
Experimental Protocols
Detailed and optimized protocols are crucial for reproducible results. Below are representative protocols for cell labeling and in vivo imaging that can be adapted for use with this compound.
In Vitro Cell Labeling and Imaging Protocol (via Click Chemistry)
This protocol outlines the general steps for labeling azide-modified biomolecules in fixed cells with an alkyne-containing fluorescent dye like this compound.
Materials:
-
Cells cultured on coverslips containing azide-modified biomolecules
-
Phosphate-Buffered Saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄) solution
-
Reducing agent solution (e.g., sodium ascorbate)
-
Copper ligand (e.g., TBTA)
-
Click-iT reaction buffer
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Cell Culture and Fixation: Culture cells with an appropriate azide-containing metabolic precursor. Wash the cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the fixed cells twice with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10-15 minutes.
-
Click Reaction: Wash the permeabilized cells with PBS. Prepare the click reaction cocktail according to the manufacturer's instructions, typically by combining the this compound, copper(II) sulfate, a reducing agent, and a copper ligand in the reaction buffer.
-
Incubation: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Counterstaining (Optional): Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.
-
Mounting: Wash the cells with PBS and mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope equipped with appropriate filters for the Cy5.5 dye (Excitation/Emission: ~678/694 nm) and the counterstain.
In Vivo Imaging Protocol (General)
This protocol provides a general workflow for in vivo imaging in a mouse model using a fluorescently labeled targeting agent.
Materials:
-
Animal model (e.g., tumor-bearing mouse)
-
Targeting molecule conjugated to this compound
-
Sterile PBS or other appropriate vehicle for injection
-
In vivo imaging system with appropriate NIR filters
-
Anesthesia
Procedure:
-
Probe Preparation: Prepare the this compound conjugate in a sterile vehicle suitable for injection.
-
Animal Preparation: Anesthetize the animal and place it in the imaging chamber. Acquire a pre-injection baseline image.
-
Probe Administration: Inject the fluorescent probe intravenously or via the desired route of administration.
-
Image Acquisition: Acquire images at various time points post-injection (e.g., 1, 4, 8, 24, 48 hours) to monitor the biodistribution and target accumulation of the probe.
-
Data Analysis: Analyze the images to quantify the fluorescence intensity in the region of interest (e.g., tumor) and compare it to background tissues to determine the signal-to-background ratio.[8]
-
Ex Vivo Analysis (Optional): After the final imaging session, euthanize the animal and excise major organs for ex vivo imaging to confirm the in vivo findings and assess biodistribution.[9]
Visualizing the Workflow and Pathways
To better understand the underlying processes, the following diagrams illustrate the click chemistry reaction and a typical in vivo imaging workflow.
References
- 1. This compound, 2055046-12-1 | BroadPharm [broadpharm.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. cancer.iu.edu [cancer.iu.edu]
- 6. Cyanine 5 alkyne [equivalent to Cy5® alkyne] | AAT Bioquest [aatbio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Battle of Brightness: Trisulfo-Cy5.5-Alkyne vs. Monosulfonated Cy5.5
For researchers, scientists, and drug development professionals navigating the complex landscape of fluorescent probes, selecting the optimal dye is paramount for generating high-quality, reproducible data. This guide provides a comprehensive comparison of the brightness of two near-infrared (NIR) cyanine (B1664457) dyes: Trisulfo-Cy5.5-Alkyne and monosulfonated Cy5.5, offering supporting experimental data and detailed protocols to inform your selection process.
In the realm of bio-conjugation and cellular imaging, the brightness of a fluorescent dye is a critical performance metric. Brightness is intrinsically determined by two key photophysical parameters: the molar extinction coefficient (ε), which dictates the efficiency of photon absorption, and the quantum yield (Φ), representing the efficiency of converting absorbed photons into emitted light. A higher value for both parameters results in a brighter fluorophore, enabling more sensitive detection of target molecules, especially those with low abundance.
Quantitative Comparison of Photophysical Properties
To provide a clear and objective comparison, the following table summarizes the key photophysical properties of this compound and a representative monosulfonated Cy5.5 dye. It is important to note that "monosulfonated Cy5.5" can refer to a variety of specific chemical structures, and the data presented here is for a commonly available sulfo-Cy5.5 variant.
| Property | This compound | Monosulfonated Cy5.5 (sulfo-Cy5.5) |
| Molar Extinction Coefficient (ε) | 190,000 M⁻¹cm⁻¹[1] | 211,000 M⁻¹cm⁻¹[2] |
| Quantum Yield (Φ) | Not explicitly reported | 0.21[2][3] |
| Excitation Maximum (λex) | ~678 nm[1] | ~675 nm[4] |
| Emission Maximum (λem) | ~694 nm[1] | ~694 nm[2][4] |
| Calculated Brightness (ε x Φ) | Cannot be calculated | 44,310 |
| Solubility | High aqueous solubility[1] | High aqueous solubility[4][5] |
Note: The brightness of this compound cannot be definitively calculated without a reported quantum yield. However, the high degree of sulfonation generally contributes to increased aqueous solubility and can influence quantum yield.
Experimental Protocol: Relative Brightness Comparison
To empirically determine the relative brightness of this compound and monosulfonated Cy5.5 in a laboratory setting, the following protocol for measuring the relative fluorescence quantum yield can be employed. This method compares the fluorescence intensity of the test dye to a standard dye with a known quantum yield.
Materials:
-
This compound
-
Monosulfonated Cy5.5 (or a suitable sulfonated Cy5.5 alkyne variant)
-
Reference standard with a known quantum yield in the same spectral region (e.g., Cresyl Violet)
-
Spectrograde solvent (e.g., phosphate-buffered saline (PBS) for aqueous solubility)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quartz cuvettes (1 cm path length)
Methodology:
-
Solution Preparation:
-
Prepare stock solutions of this compound, monosulfonated Cy5.5, and the reference standard in the chosen solvent.
-
Prepare a series of dilutions for each dye to obtain absorbance values between 0.01 and 0.1 at the excitation wavelength. This is crucial to avoid inner filter effects.
-
-
Absorbance Measurement:
-
Using the UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength (e.g., 670 nm).
-
-
Fluorescence Measurement:
-
Using the fluorometer, record the fluorescence emission spectrum for each dilution. The excitation wavelength should be the same as that used for the absorbance measurements.
-
Integrate the area under the emission curve for each measurement to obtain the integrated fluorescence intensity.
-
-
Data Analysis:
-
Plot the integrated fluorescence intensity versus the absorbance for both the test dyes and the reference standard.
-
Determine the slope of the linear regression for each plot.
-
Calculate the quantum yield of the test dyes using the following equation:
Φ_test = Φ_ref * (Slope_test / Slope_ref) * (n_test² / n_ref²)
Where:
-
Φ_test is the quantum yield of the test dye.
-
Φ_ref is the quantum yield of the reference standard.
-
Slope_test is the slope from the plot of the test dye.
-
Slope_ref is the slope from the plot of the reference standard.
-
n_test is the refractive index of the solvent used for the test dye.
-
n_ref is the refractive index of the solvent used for the reference standard (if different).
-
-
-
Brightness Comparison:
-
Calculate the relative brightness of each dye by multiplying its experimentally determined quantum yield by its molar extinction coefficient.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for comparing the brightness of the two fluorescent dyes.
Signaling Pathway and Logical Relationships
The selection of a fluorescent dye is often dictated by its intended application, such as its use in click chemistry for labeling biomolecules. The diagram below illustrates the logical relationship in a typical click chemistry workflow where these dyes would be utilized.
Conclusion
Both this compound and monosulfonated Cy5.5 are bright, water-soluble NIR dyes suitable for a wide range of biological applications. Based on available data, monosulfonated Cy5.5 exhibits a slightly higher molar extinction coefficient. However, a definitive brightness comparison requires the experimental determination of the quantum yield for this compound. The high degree of sulfonation in the "Trisulfo" variant is designed to enhance aqueous solubility and potentially reduce aggregation-caused quenching, which could lead to a higher effective brightness in certain applications. Researchers are encouraged to perform in-house comparisons using the provided protocol to determine the optimal dye for their specific experimental conditions and instrumentation.
References
Safety Operating Guide
Personal protective equipment for handling Trisulfo-Cy5.5-Alkyne
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the proper handling and disposal of Trisulfo-Cy5.5-Alkyne. Adherence to these procedures is vital for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Mitigation
Based on available data for similar compounds, this compound is classified with the following hazards:
It may also cause skin and eye irritation, and its inhalation may be harmful.[1][6]
| Hazard | Primary Route of Exposure | Mitigation Measures |
| Acute Oral Toxicity | Ingestion | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[5] |
| Aquatic Toxicity | Environmental Release | Avoid release to the environment. Dispose of contents/container to an approved waste disposal plant.[5] |
| Potential Skin/Eye Irritant | Dermal/Ocular Contact | Wear protective gloves, clothing, and eye/face protection. |
| Potential Inhalation Hazard | Inhalation | Work in a well-ventilated area, preferably a chemical fume hood. |
| Flammability (Alkyne Group) | Ignition | Keep away from heat, sparks, and open flames. |
| Explosive Acetylide Formation (Alkyne Group) | Contact with certain metals | Avoid contact with heavy metals such as copper, silver, and mercury, especially in basic or neutral solutions, to prevent the formation of explosive metal acetylides.[4] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential when handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for handling most chemicals in a laboratory setting. Ensure to inspect gloves for any damage before use. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect against accidental splashes. |
| Body Protection | Laboratory coat | A standard lab coat is required to protect skin and clothing from contamination. |
| Respiratory Protection | Not generally required for small quantities handled in a well-ventilated area. | If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary. |
Experimental Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Disposal Plan
Proper disposal of this compound and any materials contaminated with it is critical to prevent environmental harm and ensure regulatory compliance.
-
Waste Segregation: All solutions and solid waste containing this compound must be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Aquatic Hazard").
-
Prohibited Disposal: Do not dispose of this compound down the drain or in the regular trash.[5]
-
Waste Collection: Arrange for the collection and disposal of the chemical waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company.
By adhering to these guidelines, researchers can safely work with this compound while minimizing risks to themselves and the environment. Always consult your institution's specific safety protocols and the most recent safety data for any chemicals you are working with.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
